4-(Trifluoromethylthio)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGQQWVQUQTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380684 | |
| Record name | 4-(Trifluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-17-6 | |
| Record name | 4-[(Trifluoromethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)benzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)benzoic acid is a halogenated aromatic carboxylic acid with significant potential in pharmaceutical and agrochemical research and development. The incorporation of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties that can enhance the biological activity and pharmacokinetic profile of parent compounds. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a plausible experimental protocol for its synthesis and purification, and an exploration of its potential biological activities with a focus on its anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1] The trifluoromethylthio group is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the molecule's interactions with biological targets and its metabolic stability.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid | [4] |
| CAS Number | 330-17-6 | [5] |
| Molecular Formula | C8H5F3O2S | [5] |
| Molecular Weight | 222.18 g/mol | [5] |
| Melting Point | 159 - 163 °C | [5] |
| Appearance | White to almost white powder/crystal | [5] |
| Purity | ≥ 97% (GC) | [5] |
| Storage Conditions | 2 - 8 °C | [5] |
Experimental Protocols
Plausible Synthesis of this compound
A plausible and commonly employed method for the synthesis of aryl trifluoromethyl thioethers is via a Sandmeyer-type reaction from the corresponding aniline. In this proposed protocol, 4-aminobenzoic acid serves as a readily available starting material.
Experimental Workflow: Synthesis of this compound
Caption: Plausible three-step synthesis of this compound.
Methodology:
-
Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Trifluoromethylthiolation: The freshly prepared diazonium salt solution is then added to a solution or suspension of a trifluoromethylthiolating agent. A common and effective reagent for this transformation is copper(I) trifluoromethylthiolate (CuSCF3), which can be prepared in situ or used as a pre-formed reagent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction, leading to the formation of crude this compound.
-
Work-up and Isolation: Upon completion of the reaction, the crude product is isolated by filtration. The solid is then washed with water to remove any inorganic salts and other water-soluble impurities.
Purification by Recrystallization
Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Experimental Workflow: Purification by Recrystallization
Caption: General workflow for the purification of a solid compound by recrystallization.
Methodology:
-
Solvent Selection: A suitable solvent or solvent system must be determined. For aromatic carboxylic acids, common solvents for recrystallization include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[6][7][8] The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot gravity filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. The crystals are then dried in a desiccator or a vacuum oven to remove all traces of the solvent.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) in the region of 12-13 ppm.- Two doublets in the aromatic region (7-8.5 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons, exhibiting coupling typical of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- A quartet for the trifluoromethyl carbon (-CF3) due to coupling with fluorine atoms.- Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the benzene ring. |
| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.- C-F stretching vibrations from the trifluoromethyl group, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.- C-S stretching vibrations, which are generally weak and can be difficult to assign definitively.- Aromatic C-H and C=C stretching and bending vibrations at their characteristic frequencies.[11][12] |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.18 g/mol ).- Characteristic fragmentation patterns, including the loss of -OH, -COOH, and -SCF3 groups. |
Biological Properties and Potential Applications
Role in Drug Discovery
The trifluoromethylthio group is of significant interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[2] These properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates.[5]
Anti-inflammatory Activity
While specific studies on the anti-inflammatory mechanism of this compound are limited, compounds containing the trifluoromethyl moiety have been shown to exhibit potent anti-inflammatory effects.[13] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
It is plausible that this compound could act as a COX inhibitor. The trifluoromethyl group has been shown to play a role in the selective inhibition of COX-2. For instance, a trifluoromethyl analogue of indomethacin was found to be a potent and selective COX-2 inhibitor.[14][15] The increased lipophilicity and steric bulk of the -SCF3 group compared to a methyl group could favor binding to the active site of COX-2.
Signaling Pathway: Cyclooxygenase (COX) and Inflammation
Caption: The role of COX enzymes in the inflammatory cascade and the potential inhibitory action of this compound.
Potential Modulation of NF-κB and MAPK Signaling Pathways
Inflammatory responses are often regulated by complex signaling networks, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] Some anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.[17][18] Given the known anti-inflammatory potential of trifluoromethyl-containing compounds, it is conceivable that this compound or its derivatives could modulate this pathway.[3]
-
MAPK Pathway: The MAPK signaling cascade is another critical regulator of cellular processes, including inflammation. It consists of several parallel pathways, including the ERK, JNK, and p38 MAPK pathways, which are activated by various extracellular stimuli and lead to the production of inflammatory mediators. Inhibition of MAPK pathways is a therapeutic strategy for inflammatory diseases.
Logical Relationship: Potential Anti-inflammatory Mechanisms
Caption: Potential molecular mechanisms underlying the anti-inflammatory activity of this compound.
Further investigation is required to elucidate the precise mechanisms of action and to quantify the inhibitory potency of this compound on these key inflammatory pathways.
Conclusion
This compound is a compound with significant promise for the development of new therapeutic agents and agrochemicals. Its unique combination of a carboxylic acid functional group and a trifluoromethylthio moiety provides a versatile scaffold for chemical modification. The information presented in this guide on its physicochemical properties, plausible synthesis and purification, and potential biological activities, particularly its anti-inflammatory effects, serves as a foundational resource for researchers. Future studies should focus on the experimental validation of the proposed synthesis, detailed spectroscopic characterization, and in-depth investigation of its biological mechanisms of action, including its effects on key inflammatory signaling pathways and its inhibitory profile against cyclooxygenase enzymes. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. famu.edu [famu.edu]
- 9. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]
- 10. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid (CAS 330-17-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of 4-(Trifluoromethylthio)benzoic acid. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique trifluoromethylthio group often enhancing biological activity and selectivity.[1]
Compound Identification
| Identifier | Value |
| CAS Number | 330-17-6[2] |
| Molecular Formula | C₈H₅F₃O₂S[2][3] |
| Molecular Weight | 222.18 g/mol [2][3] |
| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid[4] |
| InChI Key | UMOGQQWVQUQTQA-UHFFFAOYSA-N[2][5] |
| SMILES | OC(=O)C1=CC=C(SC(F)(F)F)C=C1[3] |
| Synonyms | p-(Trifluoromethylthio)benzoic acid, 4-(Trifluoromethylsulfanyl)benzoic acid[2][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These values are compiled from various chemical suppliers and databases; predicted values should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | 159 - 163 °C | Chem-Impex |
| 159.5 - 162.5 °C (lit.)[2] | ChemicalBook | |
| 160 - 161 °C[6] | Matrix Scientific | |
| Boiling Point | 227.6 ± 40.0 °C (Predicted)[2] | ChemicalBook |
| Density | 1.50 ± 0.1 g/cm³ (Predicted)[2] | ChemicalBook |
| pKa | 3.76 ± 0.10 (Predicted)[2] | ChemicalBook |
| Appearance | White to almost white powder to crystal[2] | Chem-Impex, ChemicalBook |
| Solubility | Soluble in Methanol[2] | ChemicalBook |
| Soluble in various organic solvents | Chem-Impex | |
| LogP | 2.9967 (Calculated)[3] | ChemScene |
| Topological Polar Surface Area (TPSA) | 37.3 Ų (Calculated)[3] | ChemScene |
| Storage Conditions | Store at 2 - 8 °C[2] | Chem-Impex, ChemicalBook |
Experimental Protocols
Detailed experimental procedures for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[2][7]
-
Apparatus Setup: The filled capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady, rapid rate to quickly determine an approximate melting point.
-
Measurement: The apparatus is allowed to cool. A fresh sample is prepared and the measurement is repeated. The sample is heated rapidly until the temperature is about 15-20°C below the approximate melting point found in the first run. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[7] The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Methodology:
-
Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to create a solution of known concentration (e.g., 0.01 M).[8]
-
Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[8]
-
Titration: The acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[8][9]
-
Data Collection: After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[8] Data points (volume of titrant vs. pH) are collected, especially around the steepest part of the titration curve.
-
Analysis: The collected data is plotted to create a titration curve (pH vs. volume of NaOH added). The equivalence point is the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[9][10]
Qualitative Solubility Determination
Solubility tests in various aqueous solutions can indicate the presence of acidic or basic functional groups. For a carboxylic acid, specific solubility behavior is expected.
Methodology:
-
Water Test: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[11] Observe if the compound dissolves. Benzoic acids with more than five carbons are typically insoluble in water.[11]
-
5% NaOH Test: If insoluble in water, add 25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake well. Carboxylic acids are acidic and will react with a strong base like NaOH to form a soluble sodium salt (sodium 4-(trifluoromethylthio)benzoate).[5][12] A positive test is the complete dissolution of the sample.
-
5% NaHCO₃ Test: To a separate sample, add 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Strong acids, such as carboxylic acids, are acidic enough to react with the weak base sodium bicarbonate, producing carbonic acid which decomposes to release CO₂ gas (observed as effervescence) and the soluble sodium salt.[5][11] This test distinguishes strong acids from weaker acids like phenols.
-
5% HCl Test: If the compound were an unknown, a test in 5% aqueous HCl would be performed.[11] As this compound is an acid, it will be insoluble in an acidic solution. This step confirms the absence of a basic functional group (like an amine).
Applications in Research and Development
This compound is a versatile building block in several areas of chemical science:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[13] The trifluoromethylthio (-SCF₃) group is known to enhance biological activity, metabolic stability, and lipophilicity, making it a desirable moiety in drug design.
-
Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[13] Its properties can improve the efficacy and stability of these agrochemical products.
-
Material Science: In polymer chemistry, it can be used as a modifier to improve the thermal and mechanical properties of plastics and other advanced materials.[13]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may also cause an allergic skin reaction.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. byjus.com [byjus.com]
- 14. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Structure and molecular weight of 4-(Trifluoromethylthio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, molecular weight, and other critical properties of 4-(Trifluoromethylthio)benzoic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group imparts unique electronic properties and can enhance the biological activity and selectivity of molecules.
Core Data and Physicochemical Properties
This compound, also known as 4-(trifluoromethylsulfanyl)benzoic acid, is a substituted benzoic acid derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂S | [1][2] |
| Molecular Weight | 222.18 g/mol | [1] |
| CAS Number | 330-17-6 | [2] |
| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid | [2] |
| Melting Point | 159-163 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a trifluoromethylthio group at position 4.
Synthesis Protocol
A common method for the synthesis of aryl trifluoromethyl thioethers is via the copper-catalyzed trifluoromethylthiolation of aryl halides. A representative experimental protocol for the synthesis of this compound from 4-iodobenzoic acid is provided below.
Reaction:
4-Iodobenzoic acid + AgSCF₃ → this compound + AgI
Materials:
-
4-Iodobenzoic acid
-
Trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate, AgSCF₃)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask, add 4-iodobenzoic acid, silver(I) trifluoromethanethiolate, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Expected Spectroscopic Data
While a comprehensive set of publicly available spectra for this compound is limited, the expected key features based on its structure are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Due to the substitution pattern, a pair of doublets would be anticipated. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the benzene ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-F stretching vibrations from the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethylthio group.
References
A Technical Guide to the Solubility of 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoromethylthio)benzoic acid. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document summarizes the available information and presents a standardized experimental protocol for determining solubility in common laboratory solvents.
Compound Overview
This compound is a synthetic organic compound utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a carboxylic acid group and a trifluoromethylthio group, suggests a nuanced solubility profile influenced by solvent polarity and pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 330-17-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅F₃O₂S | [1][2][5][6] |
| Molecular Weight | 222.18 g/mol | [1][2][6] |
| Appearance | White to almost white crystalline powder | [1][6] |
| Melting Point | 159 - 163 °C | [1][2] |
Solubility Profile
Quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for specific solvents provide insight into its general solubility behavior. The compound is noted for its enhanced reactivity and solubility in various organic solvents due to its trifluoromethylthio group.[1]
Table 2: Known Solubility of this compound
| Solvent | Solubility | Classification | References |
| Methanol | Soluble | Polar Protic Solvent | [2] |
| Organic Solvents | Generally Soluble | - | [1] |
For comparative context, the solubility of the structurally related compound, 4-(Trifluoromethyl)benzoic acid, is presented below. This compound is generally more soluble in polar organic solvents and exhibits moderate water solubility, a behavior that may provide an initial estimation for the solubility of its trifluoromethylthio analog.[7]
Table 3: Solubility of Structurally Similar Compound: 4-(Trifluoromethyl)benzoic Acid (CAS: 455-24-3)
| Solvent | Solubility | Classification | References |
| DMSO | ≥ 200 mg/mL | Polar Aprotic Solvent | [8] |
| Ethanol | Generally Soluble | Polar Protic Solvent | [7] |
| Acetone | Generally Soluble | Polar Aprotic Solvent | [7] |
| Water | Moderate | Polar Protic Solvent | [7] |
Experimental Protocol for Solubility Determination
The following is a generalized, systematic protocol for determining the solubility of a solid organic compound such as this compound. This methodology is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.[9][10][11][12]
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Acetone, Dichloromethane, Hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Initial Solvent Screening (Water): a. Weigh approximately 25 mg of this compound and place it into a small test tube.[10] b. Add 0.75 mL of deionized water to the test tube in small portions.[10] c. After each addition, cap the test tube and vortex vigorously for 60 seconds.[9] d. Visually inspect the solution. If the solid completely dissolves, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. e. If the compound is water-soluble, test the solution's pH with litmus paper to determine if it is acidic or basic.[11]
-
Aqueous Acid/Base Solubility (for water-insoluble compounds): a. If the compound is insoluble in water, prepare two new test tubes, each containing 25 mg of the compound. b. To the first tube, add 0.75 mL of 5% aqueous NaOH. To the second tube, add 0.75 mL of 5% aqueous HCl.[10][11] c. Vortex each tube vigorously for 60 seconds and observe for dissolution. d. Solubility in 5% NaOH indicates an acidic functional group.[12] e. Solubility in 5% HCl indicates a basic functional group.[11] f. A further test with 5% NaHCO₃ can be performed; solubility in this weak base suggests a strongly acidic group, such as a carboxylic acid.[10][12]
-
Organic Solvent Solubility: a. For compounds insoluble in aqueous solutions, or for general characterization, test solubility in a range of organic solvents. b. Place 25 mg of the compound into separate, labeled test tubes for each solvent to be tested (e.g., methanol, ethanol, acetone, dichloromethane, hexane). c. Add 0.75 mL of the respective solvent to each tube. d. Vortex vigorously for 60 seconds and observe for complete dissolution. e. Record the results as "soluble" or "insoluble" for each solvent.
-
Reporting: a. Compile all observations into a table, noting the solvent and the corresponding solubility classification.
Visualization of Experimental Workflow
The logical progression of the solubility testing protocol can be visualized as a flowchart. This allows researchers to follow a systematic path to classify the compound based on its solubility behavior.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 330-17-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Spectroscopic Profile of 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethylthio)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of closely related analogues: 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This comparative approach allows for an informed prediction of the spectral characteristics of this compound. Furthermore, detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided to enable researchers to perform their own analyses.
Compound Overview: this compound
This compound is a halogenated aromatic carboxylic acid. The presence of the trifluoromethylthio (-SCF₃) group at the para position significantly influences the electronic properties and reactivity of the benzoic acid core, making it a compound of interest in medicinal chemistry and materials science.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 330-17-6[1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₅F₃O₂S[1][2] |
| Molecular Weight | 222.18 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 159-163 °C[1] |
Spectroscopic Data of Analogue Compounds
The following sections detail the spectroscopic data for 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This information serves as a strong basis for predicting the spectral features of this compound.
4-(Trifluoromethyl)benzoic Acid
This analogue is structurally similar, with a trifluoromethyl (-CF₃) group in place of the trifluoromethylthio (-SCF₃) group.
Table 2: ¹H NMR Data for 4-(Trifluoromethyl)benzoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.17 | d | Aromatic (2H) |
| 7.89 | d | Aromatic (2H) |
Solvent: DMSO-d₆
Table 3: ¹³C NMR Data for 4-(Trifluoromethyl)benzoic Acid
| Chemical Shift (ppm) | Assignment |
| 166.5 | C=O |
| 134.5 | Aromatic C-CF₃ |
| 131.5 | Aromatic CH |
| 130.0 | Aromatic CH |
| 126.0 (q) | Aromatic C-COOH |
| 124.0 (q) | -CF₃ |
Solvent: Not specified
Table 4: IR Spectral Data for 4-(Trifluoromethyl)benzoic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1690 | C=O stretch |
| 1610 | C=C stretch (aromatic) |
| 1320 | C-F stretch |
| 1130, 1170 | C-F stretch |
Sample Preparation: KBr disc or Nujol mull
Table 5: Mass Spectrometry Data for 4-(Trifluoromethyl)benzoic Acid
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 173 | [M-OH]⁺ |
| 145 | [M-COOH]⁺ |
Ionization Method: Electron Ionization (EI)
2-(Trifluoromethylthio)benzoic Acid
This isomer provides insight into the spectral contribution of the -SCF₃ group.
Table 6: ¹H NMR Data for 2-(Trifluoromethylthio)benzoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.12 | d | Aromatic (1H) |
| 7.77 | d | Aromatic (1H) |
| 7.61 (m) | m | Aromatic (1H) |
| 7.48 | t | Aromatic (1H) |
Solvent: CDCl₃
Table 7: ¹³C NMR Data for 2-(Trifluoromethylthio)benzoic Acid
| Chemical Shift (ppm) | Assignment |
| 171.45 | C=O |
| 134.13 (q) | -CF₃ |
| Aromatic carbons | (not fully assigned) |
Solvent: CDCl₃
Predicted Spectroscopic Data for this compound
Based on the data from the analogues, the following spectral characteristics are predicted for this compound.
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region (likely between 7.5 and 8.5 ppm), similar to 4-(trifluoromethyl)benzoic acid, due to the para-substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nature of the -SCF₃ group. A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), unless exchanged with D₂O.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 165-175 ppm), the trifluoromethyl carbon (as a quartet due to C-F coupling), and four aromatic carbons. The carbon attached to the -SCF₃ group will also likely appear as a quartet.
-
¹⁹F NMR: A single peak is expected for the three equivalent fluorine atoms of the -SCF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to a sulfur atom.
-
IR Spectroscopy: The spectrum will be characterized by a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 222. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) to give a peak at m/z 205, and the loss of the carboxyl group (-COOH) to give a peak at m/z 177.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H, ¹³C, and ¹⁹F NMR:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and the acidic proton is less likely to exchange.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is used. A reference standard such as CFCl₃ may be used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Protocol using the KBr Pellet Method:
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual water.
-
In an agate mortar, grind approximately 1-2 mg of the solid sample with about 100-200 mg of the dry KBr. The mixture should be ground to a very fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the powder in the press for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Instrument Setup:
-
The probe is inserted into the ion source of the mass spectrometer.
-
The ion source is heated to volatilize the sample.
-
The standard electron energy for EI is 70 eV.
-
-
Data Acquisition:
-
The volatilized sample molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 5. This compound | 330-17-6 [chemicalbook.com]
- 6. This compound | 330-17-6 | TCI AMERICA [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 330-17-6 | this compound - Fluoropharm [fluoropharm.com]
- 9. amiscientific.com [amiscientific.com]
- 10. China 4-trifluomethylthio-benzoic acid 330-17-6 [chinachemnet.com]
The Trifluoromethylthio Group: A Keystone Moiety in Modern Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become an indispensable tool in the design of advanced materials and therapeutics. Among these, the trifluoromethylthio (-SCF3) group has emerged as a particularly powerful moiety, prized for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the -SCF3 group, detailing its fundamental properties, synthetic methodologies, and its critical role in contemporary molecular design, with a particular focus on drug discovery.
Physicochemical Properties of the Trifluoromethylthio Group
The trifluoromethylthio group imparts a unique combination of high lipophilicity and strong electron-withdrawing character, making it a valuable functional group in medicinal chemistry and materials science.[1][2] These properties can significantly enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[3][4]
Lipophilicity
The -SCF3 group is one of the most lipophilic functional groups used in drug design.[1] Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the -SCF3 group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability.[3][5]
Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π) for Common Functional Groups
| Functional Group | Chemical Formula | Hansch-Leo Parameter (π) |
| Hydrogen | -H | 0.00 |
| Methyl | -CH3 | 0.56 |
| Chloro | -Cl | 0.71 |
| Bromo | -Br | 0.86 |
| Trifluoromethyl | -CF3 | 0.88 |
| Trifluoromethylthio | -SCF3 | 1.44 |
| Phenyl | -C6H5 | 1.96 |
Note: Values are approximate and can vary slightly depending on the measurement system and the parent molecule.
Electronic Effects
The -SCF3 group is a strong electron-withdrawing group, a property quantified by Hammett substituent constants (σ). This electron-withdrawing nature can significantly influence a molecule's reactivity and its interactions with biological targets. For instance, the introduction of an -SCF3 group can lower the pKa of nearby acidic or basic functionalities, altering their ionization state at physiological pH. Furthermore, its electron-withdrawing properties can shield adjacent chemical bonds from metabolic degradation, thereby enhancing the metabolic stability of a drug candidate.[3][6]
Table 2: Hammett Substituent Constants (σ) for Common Functional Groups
| Functional Group | Chemical Formula | σ_meta_ | σ_para_ |
| Hydrogen | -H | 0.00 | 0.00 |
| Methyl | -CH3 | -0.07 | -0.17 |
| Chloro | -Cl | 0.37 | 0.23 |
| Bromo | -Br | 0.39 | 0.23 |
| Cyano | -CN | 0.56 | 0.66 |
| Nitro | -NO2 | 0.71 | 0.78 |
| Trifluoromethyl | -CF3 | 0.43 | 0.54 |
| Trifluoromethylthio | -SCF3 | 0.40 | 0.50 |
Note: Values are for substitution on a benzene ring and are sourced from various compilations.[5][7][8][9]
Synthesis of Trifluoromethylthio-Containing Compounds
The introduction of the -SCF3 group into organic molecules can be achieved through various synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolations. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.
Electrophilic Trifluoromethylthiolation
Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that serves as an "SCF3+" synthon. A variety of such reagents have been developed, with N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide being among the most common due to their stability and ease of handling.[4][10]
This protocol describes the trifluoromethylthiolation of indole using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE) without a promoter.
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vial, dissolve indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Add N-(trifluoromethylthio)saccharin (0.75 mmol) to the solution.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.[8]
Nucleophilic Trifluoromethylthiolation
Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate, such as an aryl halide, with a nucleophilic "SCF3-" source. Copper(I) trifluoromethanethiolate (CuSCF3) is a commonly used reagent for this transformation.[11]
This protocol outlines the copper-mediated trifluoromethylthiolation of an aryl iodide.[11]
Materials:
-
Aryl iodide
-
Copper(I) trifluoromethanethiolate (CuSCF3)
-
N,N-Dimethylformamide (DMF)
-
Reaction tube
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried reaction tube, add the aryl iodide (0.2 mmol), CuSCF3 (0.5 mmol), and copper powder (1.0 mmol).
-
Add N,N-dimethylformamide (2.5 mL) to the tube.
-
Stir the reaction mixture at 50 °C for 12 hours, then increase the temperature to 120 °C and stir for an additional 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is washed with water and brine, dried over a drying agent (e.g., Na2SO4), and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding aryl trifluoromethyl sulfide.
Radical Trifluoromethylthiolation
Radical trifluoromethylthiolation reactions proceed via the generation of the trifluoromethylthio radical (•SCF3), which can then react with a variety of substrates, including alkenes and alkynes. These reactions are often initiated by photoredox catalysis under mild conditions.[1]
This protocol describes the visible-light-mediated trifluoromethylthiolation of styrene using N-trifluoromethylthiosaccharin as the •SCF3 precursor.[1]
Materials:
-
Styrene
-
N-Trifluoromethylthiosaccharin
-
fac-[Ir(ppy)3] (photocatalyst)
-
Acetonitrile (CH3CN)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube, dissolve styrene (0.2 mmol) and N-trifluoromethylthiosaccharin (0.3 mmol) in acetonitrile (2 mL).
-
Add fac-[Ir(ppy)3] (1-5 mol%) to the solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the trifluoromethylthiolated product.
The Role of the Trifluoromethylthio Group in Drug Discovery: A Case Study in Kinase Inhibition
The unique properties of the -SCF3 group make it a valuable tool in the design of kinase inhibitors, a major class of therapeutic agents. The introduction of this group can enhance binding affinity to the kinase active site and improve the overall pharmacokinetic profile of the inhibitor. A relevant example is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in cancer and fibrosis.[6][12]
The TGF-β Signaling Pathway and its Inhibition
The TGF-β signaling pathway is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI, also known as ALK5).[5][10] This phosphorylation event activates the kinase domain of TGF-βRI, which in turn phosphorylates downstream signaling molecules called SMADs (SMAD2 and SMAD3).[13] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[14] Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.[6]
Small molecule inhibitors that target the ATP-binding site of the TGF-βRI kinase domain can effectively block the downstream signaling cascade. The incorporation of an -SCF3 group into these inhibitors can enhance their potency and selectivity.
Caption: TGF-β signaling pathway and its inhibition by an SCF3-containing small molecule.
Evaluation of Metabolic Stability
The enhanced metabolic stability conferred by the -SCF3 group is a key advantage in drug design. This stability is often assessed using in vitro assays with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates a typical workflow for evaluating the metabolic stability of a compound.
Caption: General workflow for an in vitro metabolic stability assay.
General Protocol for Metabolic Stability Assay in Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a test compound.
Materials:
-
Test compound (e.g., SCF3-containing drug candidate)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to another 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Conclusion
The trifluoromethylthio group stands out as a uniquely valuable substituent in modern molecular design. Its potent combination of high lipophilicity and strong electron-withdrawing character provides medicinal chemists and materials scientists with a powerful tool to fine-tune molecular properties. The ability of the -SCF3 group to enhance metabolic stability, improve membrane permeability, and modulate electronic interactions has solidified its role in the development of novel pharmaceuticals and advanced materials. As synthetic methodologies for the introduction of this group continue to evolve, the applications of the trifluoromethylthio moiety are poised to expand even further, driving innovation across the chemical sciences.
References
- 1. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Video: TGF - β Signaling Pathway [jove.com]
- 9. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling of dephosphorylation and nuclear export of Smads in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming Growth Factor-β Induces Nuclear Import of Smad3 in an Importin-β1 and Ran-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylthio Group: A Guide to Understanding its Lipophilic Nature in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its profound impact on the physicochemical properties of bioactive molecules. This technical guide provides an in-depth exploration of the lipophilicity of trifluoromethylthio compounds, offering a comparative analysis with related functional groups, detailed experimental protocols for lipophilicity determination, and a visualization of its relevance in the drug development workflow.
The Defining Lipophilicity of the -SCF3 Group
The trifluoromethylthio group is recognized for its potent electron-withdrawing nature and, critically, its high lipophilicity.[1] This combination of properties can significantly enhance the metabolic stability and membrane permeability of drug candidates.[2] Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is quantitatively described by the logarithm of the partition coefficient (logP) and the Hansch lipophilicity parameter (π).[3]
The Hansch parameter, π, quantifies the contribution of a substituent to the lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity. The -SCF3 group possesses a notably high π value, signifying its strong contribution to making a molecule more fat-soluble.
Comparative Lipophilicity of Key Functional Groups
To fully appreciate the impact of the -SCF3 group, it is essential to compare its lipophilicity with other commonly employed functional groups in drug design. The following tables summarize the Hansch π parameters and experimental logP values for a series of substituted benzenes, providing a clear quantitative comparison.
Table 1: Hansch Lipophilicity Parameters (π) of Selected Substituents
| Substituent | Hansch Parameter (π) |
| -H | 0.00 |
| -SCH3 | Value not explicitly found in searches, but generally considered less lipophilic than fluorinated analogs. |
| -CF3 | 0.88[4] |
| -OCF3 | 1.04[4] |
| -SCF3 | 1.44[4] |
Table 2: Experimental logP Values of Substituted Benzenes
| Compound | Structure | logP |
| Benzene | C₆H₆ | 2.13 |
| Thioanisole | C₆H₅SCH₃ | 2.65 |
| Anisole | C₆H₅OCH₃ | 2.11 |
| Trifluoromethylbenzene | C₆H₅CF₃ | 2.84 |
| Trifluoromethoxybenzene | C₆H₅OCF₃ | 3.25 |
| Trifluoromethylthiobenzene | C₆H₅SCF₃ | Specific experimental value not found, but expected to be higher than Trifluoromethoxybenzene based on the π value. |
Note: The logP values are indicative and can vary slightly depending on the experimental conditions.
The data clearly illustrates that the trifluoromethylthio group imparts a significantly higher degree of lipophilicity compared to its methyl, trifluoromethyl, and trifluoromethoxy counterparts. This substantial increase in lipophilicity can be a powerful tool for medicinal chemists to enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[1]
Experimental Determination of Lipophilicity
Accurate determination of a compound's lipophilicity is crucial for understanding its pharmacokinetic profile. The two most widely accepted experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
The Shake-Flask Method (OECD 107)
Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation. For ionizable compounds, the aqueous phase is buffered to a specific pH (typically 7.4 to mimic physiological conditions).
-
Dissolution of the Test Compound: A small, accurately weighed amount of the test compound is dissolved in either the aqueous or the n-octanol phase, depending on its solubility. The concentration should be below 0.01 M.
-
Partitioning: The two phases are combined in a vessel at a known volume ratio. The vessel is then agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)
This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is faster and requires less material than the shake-flask method.
Protocol:
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.
-
Calibration: A series of reference compounds with known logP values are injected into the HPLC system. The retention time (t_R_) and the dead time (t_0_) are measured for each reference compound. The capacity factor (k) is calculated using the formula: k = (t_R_ - t_0_) / t_0_. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
logP Determination: The capacity factor (k) for the test compound is calculated, and its logP value is determined from the calibration curve.
Visualizing the Role of Lipophilicity in Drug Development
The following diagrams, created using the DOT language, illustrate the significance of lipophilicity assessment in the drug discovery pipeline and its impact on a critical safety parameter, hERG channel inhibition.
This workflow highlights the central role of lipophilicity assessment during the lead optimization phase. Tuning the lipophilicity of a lead compound, often by introducing groups like -SCF3, directly influences its ADME properties, which are critical for its progression to in vivo studies and eventual candidate selection.
This diagram illustrates the logical progression from high lipophilicity to potential cardiotoxicity. Highly lipophilic compounds can more readily partition into the cell membrane, gaining access to the binding site of the hERG potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, a known risk factor for life-threatening cardiac arrhythmias. Therefore, while the high lipophilicity of the -SCF3 group can be advantageous for membrane permeability, it also necessitates careful evaluation of a compound's potential for hERG inhibition during safety profiling.
Conclusion
The trifluoromethylthio group is a powerful substituent for modulating the lipophilicity of drug candidates. Its significantly higher Hansch parameter compared to other common functional groups makes it a valuable tool for enhancing membrane permeability and bioavailability. However, this increased lipophilicity also warrants careful consideration of potential off-target effects, such as hERG channel inhibition. A thorough understanding of the lipophilic contribution of the -SCF3 group, coupled with accurate experimental determination of logP, is essential for the rational design of safe and effective therapeutics.
References
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzoic acid is a synthetic organofluorine compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylthio (-SCF3) group imparts distinct electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making it a valuable building block in the design of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and available experimental data for this compound to support its safe and effective use in a laboratory setting.
Safety and Hazard Information
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant, affecting the skin, eyes, and respiratory system.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 330-17-6 | [1][2][3] |
| Molecular Formula | C₈H₅F₃O₂S | [1][2][3] |
| Molecular Weight | 222.18 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 159 - 163 °C | [1] |
| Purity | ≥ 97% (GC) | [1][3] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | No data available | ||
| Skin Corrosion/Irritation | Causes skin irritation | ||
| Serious Eye Damage/Irritation | Causes serious eye irritation | ||
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
Experimental Protocols
General Synthesis Approach
A potential synthetic route to this compound could involve the reaction of a 4-halobenzoic acid derivative with a trifluoromethylthiolating agent. For instance, the reaction of 4-bromobenzoic acid with a source of the trifluoromethylthio group, such as trifluoromethylthiol silver(I) (AgSCF₃), in a suitable solvent and under appropriate reaction conditions could yield the desired product.
Note: This is a generalized suggestion and would require optimization of reaction conditions, including solvent, temperature, and reaction time.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or a mixture of solvents.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
General Laboratory Safety Workflow
Caption: Workflow for safe handling of this compound.
First Aid Response Logic
Caption: Decision tree for first aid response to exposure.
Hypothetical Inflammatory Signaling Modulation
While specific signaling pathways modulated by this compound have not been detailed in the available literature, many benzoic acid derivatives are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical mechanism of action where a benzoic acid derivative could inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize risks. While detailed experimental and toxicological data are limited, this guide provides a foundational understanding of the compound's properties and safe handling practices to support its use in a research environment. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
Reactivity and stability of the trifluoromethylthio functional group
An In-depth Technical Guide on the Reactivity and Stability of the Trifluoromethylthio Functional Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (SCF3) functional group has emerged as a critical component in modern medicinal and agricultural chemistry. Its unique electronic and physicochemical properties, including high lipophilicity and potent electron-withdrawing nature, significantly influence a molecule's metabolic stability, membrane permeability, and overall bioactivity.[1][2][3] This technical guide provides a comprehensive overview of the reactivity and stability of the SCF3 group, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and other scientific endeavors.
Core Physicochemical Properties
The trifluoromethylthio group imparts distinct properties to organic molecules, making it a valuable tool in molecular design.[2] It is one of the most lipophilic functional groups, a property quantified by the Hansch lipophilicity parameter.[3][4][5][6][7] This high lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, thereby improving its bioavailability.[2][8][9]
Furthermore, the strong electron-withdrawing nature of the SCF3 group contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[8][9][10] This property can lead to a longer half-life of a drug in the body, reducing the required dosage and frequency of administration.
| Property | Quantitative Value/Description | Significance in Drug Development |
| Lipophilicity (Hansch Parameter, π) | 1.44[3][4][5][6][7] | Enhances membrane permeability and bioavailability.[2][8][9] |
| Electronic Effect | Strong electron-withdrawing group.[1][3][10][11] | Increases metabolic stability by protecting adjacent bonds from enzymatic degradation.[8][9][10] |
| C-S Bond Dissociation Energy | While a precise experimental value is not readily available in the literature, computational studies can provide estimates. For comparison, the CH3-SH bond dissociation energy is approximately 305 kJ/mol.[12][13] | Indicates the strength and stability of the linkage to the parent molecule. |
| Stability | Generally stable under acidic and basic conditions and resistant to oxidation.[8][14][15] | Ensures the integrity of the functional group during synthesis, formulation, and in physiological environments. |
Reactivity and Synthetic Methodologies
The introduction of the trifluoromethylthio group into organic molecules can be achieved through various synthetic strategies, broadly categorized as direct and indirect methods.[16] Direct trifluoromethylthiolation involves the introduction of the SCF3 group in a single step and can proceed through electrophilic, nucleophilic, or radical pathways.
Electrophilic Trifluoromethylthiolation
This is one of the most common and versatile methods for forming C-SCF3 bonds. It relies on the use of electrophilic trifluoromethylthiolating reagents that deliver a "SCF3+" equivalent to a nucleophilic substrate. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope.[12][17]
Common Electrophilic Reagents:
These reagents have been successfully employed in the trifluoromethylthiolation of a wide range of nucleophiles, including arenes, heterocycles, alkenes, alkynes, and carbonyl compounds.
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin [15]
This protocol describes a promoter-free method for the trifluoromethylthiolation of indole in 2,2,2-trifluoroethanol (TFE).
Materials:
-
Indole (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a reaction vial, dissolve the indole (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 3-(trifluoromethylthio)indole.
Yield: 96%[15]
Nucleophilic Trifluoromethylthiolation
Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate with a source of the trifluoromethylthiolate anion (SCF3-). Common sources of the SCF3- anion include silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3).[1] These reactions are particularly useful for the trifluoromethylthiolation of aryl and vinyl halides.
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids [10]
This protocol outlines the copper-catalyzed trifluoromethylthiolation of an aryl boronic acid using N-(trifluoromethylthio)phthalimide.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-(Trifluoromethylthio)phthalimide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (20 mol%)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., Diglyme)
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid, N-(trifluoromethylthio)phthalimide, CuI, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 35 °C) for the specified time (e.g., 14 hours).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Radical Trifluoromethylthiolation
Radical-based methods offer an alternative pathway for the formation of C-SCF3 bonds, often under mild conditions. The trifluoromethylthio radical (•SCF3) can be generated from various precursors, including N-(trifluoromethylthio)saccharin, under photoredox catalysis.[19] This reactive intermediate can then participate in addition reactions with unsaturated systems like alkenes and alkynes.
Experimental Protocol: Radical Trifluoromethylthiolation of Alkenes via Photoredox Catalysis
This protocol describes the intramolecular carbotrifluoromethylthiolation of an N-aryl acrylamide.
Materials:
-
N-aryl acrylamide (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)
-
Solvent (e.g., CH3CN)
Procedure:
-
In a reaction tube, combine the N-aryl acrylamide, N-(trifluoromethylthio)saccharin, and the photocatalyst.
-
Add the degassed solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring for the required time.
-
After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to afford the SCF3-containing product.
Stability of the Trifluoromethylthio Group
The SCF3 group generally enhances the stability of a molecule, a key reason for its widespread use in pharmaceuticals and agrochemicals.
Metabolic Stability
The strong electron-withdrawing effect of the trifluoromethyl group makes the sulfur atom and adjacent bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8][9][10] This increased metabolic stability leads to a longer in vivo half-life of the drug molecule. While quantitative data is often compound-specific, numerous studies have demonstrated the improved metabolic profile of SCF3-containing analogues compared to their non-fluorinated counterparts.
Chemical Stability
The trifluoromethylthio group is remarkably stable under a range of chemical conditions.
-
Acidic and Basic Conditions: Aryl-SCF3 compounds are generally stable to both acidic and basic conditions, a crucial property for drugs that must survive the acidic environment of the stomach and various pH conditions within the body.[7][14] However, extreme conditions can lead to decomposition.
-
Redox Stability: The SCF3 group is relatively resistant to chemical oxidation and reduction. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone under strong oxidizing conditions, but this typically requires harsh reagents.[15]
Visualizing Reactivity and Application
Reaction Mechanism: Electrophilic Aromatic Trifluoromethylthiolation
The following diagram illustrates a plausible mechanism for the electrophilic trifluoromethylthiolation of an electron-rich arene, such as indole, using an electrophilic SCF3 reagent.
Caption: Mechanism of electrophilic trifluoromethylthiolation of indole.
Experimental Workflow: Synthesis of N-(Trifluoromethylthio)saccharin
This diagram outlines the key steps in the synthesis of the widely used electrophilic trifluoromethylthiolating reagent, N-(trifluoromethylthio)saccharin.[18][19]
Caption: Workflow for the synthesis of N-(Trifluoromethylthio)saccharin.
Logical Relationship: Role of SCF3 in Drug Design
This diagram illustrates the logical flow of how the properties of the SCF3 group contribute to improved drug efficacy.
Caption: The impact of the SCF3 group on drug properties.
Conclusion
The trifluoromethylthio functional group is a powerful asset in the toolbox of medicinal and agricultural chemists. Its ability to confer high lipophilicity and metabolic stability makes it an attractive substituent for modulating the properties of bioactive molecules. A deep understanding of its reactivity and the various synthetic methods for its introduction, as outlined in this guide, is essential for its effective application in the design and development of next-generation pharmaceuticals and agrochemicals. The continued development of novel trifluoromethylthiolating reagents and methodologies will undoubtedly expand the utility of this unique functional group in the years to come.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Successive C–C bond cleavage, fluorination, trifluoromethylthio- and pentafluorophenylthiolation under metal-free conditions to provide compounds with dual fluoro-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Visible-light-mediated C–F bond cleavage for the synthesis of polyfluorinated compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar [ir.library.louisville.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Remote Trifluoromethylthiolation Enabled by Organophotocatalytic C-C Bond Cleavage. | Semantic Scholar [semanticscholar.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. webqc.org [webqc.org]
- 11. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. /SCF3/SCF3-sp SCF3_sp [iochem-bd.matter.toronto.edu]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. cswab.org [cswab.org]
- 18. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for 4-(Trifluoromethylthio)benzoic Acid Derivatives: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the synthesis of 4-(Trifluoromethylthio)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethylthio group, which can enhance a molecule's lipophilicity, metabolic stability, and biological activity. This document provides detailed application notes, experimental protocols, and insights into the biological relevance of these compounds, particularly as potential modulators of inflammatory pathways.
The trifluoromethylthio (-SCF3) functional group is increasingly utilized in the design of novel pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compilation of synthetic methods and biological data aims to facilitate the exploration and development of new chemical entities incorporating this valuable moiety.
Synthetic Approaches
Two primary and effective methods for the synthesis of this compound and its derivatives are the Sandmeyer-type reaction and copper-catalyzed cross-coupling reactions.
Sandmeyer-Type Reaction
This classical approach involves the diazotization of an aromatic amine, such as 4-aminobenzoic acid, followed by a copper-catalyzed reaction with a trifluoromethylthiolating agent. This method is particularly useful for generating a wide range of trifluoromethylthio-substituted arenes from readily available anilines.
Copper-Catalyzed Cross-Coupling
This method utilizes a copper catalyst to couple an aryl halide, such as 4-iodobenzoic acid, with a trifluoromethylthiolating reagent like silver trifluoromethylthiolate (AgSCF3) or a related copper(I) trifluoromethylthiolate species. This approach offers an alternative route with a broad substrate scope.
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison.
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sandmeyer-Type Reaction | 4-Aminobenzoic acid | NaNO₂, H₂SO₄, KSCN, TMSCF₃ | CuSCN | Acetonitrile | Room Temp | 12 | ~75-85 |
| Cu-Catalyzed Cross-Coupling | 4-Iodobenzoic acid | AgSCF₃ | CuI | DMF | 100 | 24 | ~80-90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is adapted from a general procedure for Sandmeyer trifluoromethylthiolation.
Materials:
-
4-Aminobenzoic acid
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium thiocyanate (KSCN)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) thiocyanate (CuSCN)
-
Acetonitrile (MeCN)
-
Cesium carbonate (Cs₂CO₃)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C, dissolve 4-aminobenzoic acid in a solution of sulfuric acid in water. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Trifluoromethylthiolation: In a separate reaction vessel, suspend copper(I) thiocyanate, potassium thiocyanate, and cesium carbonate in acetonitrile at room temperature. To this suspension, add the freshly prepared diazonium salt solution dropwise.
-
After the addition is complete, add trimethyl(trifluoromethyl)silane (TMSCF₃) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Protocol 2: Synthesis of this compound via Copper-Catalyzed Cross-Coupling
This protocol is based on copper-mediated trifluoromethylthiolation of aryl halides.
Materials:
-
4-Iodobenzoic acid
-
Silver trifluoromethylthiolate (AgSCF₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction flask, combine 4-iodobenzoic acid, silver trifluoromethylthiolate (AgSCF₃), and copper(I) iodide (CuI) in dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potential as anti-inflammatory agents through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).
The Arachidonic Acid Cascade and Inflammation
Inflammation is a complex biological response to harmful stimuli. The metabolism of arachidonic acid by COX and LOX enzymes leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins that mediate pain, fever, and inflammation.[1][2][3]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme initiates the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction in asthma.[4][5]
Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs.
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the targeted signaling pathways.
Conclusion
The synthesis of this compound and its derivatives can be achieved through robust and adaptable methods like the Sandmeyer-type reaction and copper-catalyzed cross-coupling. These compounds hold significant promise for the development of novel therapeutics, particularly in the area of inflammatory diseases, by targeting key enzymes in the arachidonic acid cascade. The detailed protocols and biological insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols for 4-(Trifluoromethylthio)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethylthio)benzoic acid and its derivatives in medicinal chemistry and drug discovery. The inclusion of the trifluoromethylthio (-SCF3) moiety is a recognized strategy to enhance the pharmacological properties of bioactive molecules. This document outlines its applications, presents quantitative biological data for derivatives, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to the 4-(Trifluoromethylthio)phenyl Moiety
The 4-(trifluoromethylthio)phenyl group, and more broadly the -SCF3 group, is increasingly utilized in drug design due to its unique physicochemical properties. It is a highly lipophilic and strongly electron-withdrawing group, which can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These characteristics make it an attractive functional group for the development of novel therapeutics across various disease areas, including inflammatory conditions, infectious diseases, and cancer.[3][4]
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Antibacterial Agents: The trifluoromethylthio group has been incorporated into various heterocyclic scaffolds, leading to potent antibacterial agents. These compounds have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The -SCF3 group appears to contribute to a bactericidal, rather than bacteriostatic, mechanism of action in some scaffolds.
-
Anticancer Agents: Structurally related compounds containing the trifluoromethylthio moiety, such as thioxanthone analogs, have exhibited significant anticancer activity. The proposed mechanisms include the inhibition of topoisomerases, enzymes crucial for DNA replication, and the modulation of cellular processes like autophagy and apoptosis.[4][6][7]
-
Enzyme Inhibitors: The trifluoromethyl group, a close relative of the trifluoromethylthio group, has been successfully used to design potent enzyme inhibitors. For example, trifluoromethyl-containing analogs of captopril are potent inhibitors of the angiotensin-converting enzyme (ACE).[8] Thioxanthone analogs with a trifluoromethyl group have also shown inhibitory activity against cyclooxygenase-2 (COX-2), pancreatic lipase, and α-amylase.[1] This suggests that the 4-(trifluoromethylthio)phenyl scaffold is a promising starting point for developing novel enzyme inhibitors.
Quantitative Biological Data
The following tables summarize the biological activity of various compounds containing the trifluoromethyl or trifluoromethylthio phenyl moiety.
Table 1: Antibacterial Activity of Pyrazole and Bithiazole Derivatives
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | |||
| 3-(4-Fluorophenyl)-pyrazole derivative with 3,5-bis(trifluoromethyl)aniline | S. aureus ATCC 33591 | 0.5 | [9] |
| 3-(4-Fluorophenyl)-pyrazole derivative with 3-trifluoromethyl-4-bromoaniline | S. aureus ATCC 33591 | 0.5 | [9] |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 59) | S. aureus ATCC 25923 | 0.78 | [5][10] |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 74) | S. aureus ATCC 700699 | 0.78 | [5][10] |
| Bithiazole Derivatives | |||
| 3-((2'-Benzamido-4'-(trifluoromethyl)-[4,5'-bithiazol]-2-yl)amino)-5-(trifluoromethyl)benzoic acid derivative (8e) | S. pyogenes | 4 | [8] |
| 3-((2'-Benzamido-4'-(trifluoromethyl)-[4,5'-bithiazol]-2-yl)amino)-5-(trifluoromethyl)benzoic acid derivative (8e) | S. aureus | 16 | [8] |
Table 2: Enzyme Inhibition and Anticancer Activity of Trifluoromethyl Thioxanthone Analogues
| Compound ID | Biological Target/Assay | IC50 | Reference |
| Compound 1 | HeLa (cervical cancer) cell line | 87.8 nM | [1][4] |
| COX-2 Inhibition | 6.5 nM | [1][4] | |
| Compound 2 | α-Amylase Inhibition | 60.2 µM | [1][4] |
| Pancreatic Lipase Inhibition | 110.6 µM | [1][4] | |
| Compound 3 | COX-2 Inhibition | 27.4 nM | [1][4] |
| Compound 4 | Pancreatic Lipase Inhibition | 100.6 µM | [1][4] |
| COX-2 Inhibition | 15.1 nM | [1] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides
This protocol is a representative method for the amide coupling of this compound with an aromatic amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add the substituted aniline (1.1 eq.), 4-dimethylaminopyridine (DMAP) (0.1 eq.), and anhydrous pyridine (2.0 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-4-(trifluoromethylthio)benzamide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the antibacterial efficacy of a test compound.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for lead optimization in drug discovery.[11][12][13][14]
Caption: Inhibition of the bacterial fatty acid synthesis (FASII) pathway.[1][2][3][8][9]
Caption: Inhibition of the COX-2 signaling pathway in inflammation.[5][15][16][17][18]
References
- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novaresearch.unl.pt [novaresearch.unl.pt]
- 8. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 12. fiveable.me [fiveable.me]
- 13. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 14. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]
The Versatility of 4-(Trifluoromethylthio)benzoic Acid: A Key Building Block in Modern Organic Synthesis
Introduction
4-(Trifluoromethylthio)benzoic acid is a versatile building block in organic synthesis, prized for its unique trifluoromethylthio (-SCF3) group. This functional group imparts desirable physicochemical properties to target molecules, including enhanced lipophilicity, metabolic stability, and bioavailability.[1][2][3] Consequently, this reagent is of significant interest to researchers and professionals in drug development and materials science. Its applications span the synthesis of novel pharmaceuticals, particularly for inflammatory diseases, advanced agrochemicals like fungicides and herbicides, and high-performance polymers with improved thermal and mechanical properties.[4] The strong electron-withdrawing nature of the -SCF3 group can also influence the reactivity of the parent molecule, making it a valuable tool for fine-tuning molecular properties.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 330-17-6 |
| Molecular Formula | C8H5F3O2S |
| Molecular Weight | 222.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 159-163 °C |
| Purity | ≥97% |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in a variety of organic reactions. Its carboxylic acid moiety can readily undergo transformations such as amide bond formation and esterification, while the trifluoromethylthio-substituted aromatic ring can be further functionalized.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. These reactions are typically facilitated by standard coupling reagents.
Generalized Protocol for Amide Coupling using EDC/HOBt:
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DCM or DMF at room temperature, add the amine, HOBt, and DIPEA.
-
Add EDC portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Representative Quantitative Data for Amide Coupling of Benzoic Acid Derivatives:
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | CH3CN | 14 | 91 |
| Benzoic Acid | Aniline | SO2F2/DIPEA | MeCN | 5 | 99 |
| Diphenylacetic acid | Diisopropylamine | BTFFH/DIPEA | 1,2-dichloroethane | 24 | 71 |
Note: BTFFH = 1H-Benzotriazol-1-yl tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole. The data presented are for analogous compounds and serve as a general guideline.
Esterification Reactions
Esterification of this compound, particularly with phenols, is a key step in the synthesis of various bioactive molecules and materials. The Mitsunobu reaction is an effective method for this transformation under mild conditions.
Generalized Protocol for Mitsunobu Esterification with Phenols:
This protocol outlines a general procedure for the esterification of this compound with a substituted phenol.
Materials:
-
This compound (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound, the phenol derivative, and PPh3 in anhydrous THF or DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired phenyl ester.
Representative Quantitative Data for Esterification of Benzoic Acid Derivatives:
The following table presents typical yields for the esterification of various benzoic acids with phenols, serving as a reference for reactions with this compound.[5]
| Benzoic Acid Derivative | Phenol Derivative | Reagents | Solvent | Yield (%) |
| 4-Nitrobenzoic acid | Phenol | PPh3, DEAD | THF | 95 |
| 4-Methoxybenzoic acid | 4-Chlorophenol | PPh3, DEAD | THF | 92 |
| Benzoic acid | 4-Nitrophenol | PPh3, DEAD | THF | 98 |
Applications in Pharmaceutical Development
The trifluoromethylthio group is known to enhance the biological activity of drug candidates.[4] Molecules incorporating the 4-(trifluoromethylthio)benzoyl moiety are of interest in the development of anti-inflammatory agents, potentially acting as analogues of drugs like Celecoxib.[6][7] The -SCF3 group can improve metabolic stability and cell membrane permeability, which are critical parameters in drug design.[2][3]
Potential Signaling Pathway Inhibition
Many anti-inflammatory drugs, such as Celecoxib, target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. It is hypothesized that derivatives of this compound could act as inhibitors of this pathway.
Applications in Agrochemicals
Derivatives of this compound are valuable intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides.[4] The presence of the trifluoromethylthio group can enhance the efficacy and stability of these crop protection agents. For example, triazole derivatives, a class of potent fungicides, can be synthesized incorporating this building block.
Applications in Materials Science
In polymer chemistry, this compound can be used as a monomer or a modifying agent to create high-performance polymers.[4] The incorporation of the rigid aromatic ring and the trifluoromethylthio group can lead to polymers with enhanced thermal stability, chemical resistance, and desirable solubility properties, making them suitable for applications in aerospace and electronics.[8]
Generalized Workflow for Polycondensation:
The following diagram illustrates a generalized workflow for the synthesis of aromatic polyamides (aramids), where a dicarboxylic acid monomer like a derivative of this compound could be employed.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique properties, conferred by the trifluoromethylthio group, make it an attractive starting material for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. The generalized protocols provided herein for key transformations such as amide coupling and esterification serve as a practical guide for researchers. While further research is needed to fully explore the potential of this compound and its derivatives, it undoubtedly holds significant promise for innovation across various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Application of 4-(Trifluoromethylthio)benzoic Acid and its Analogs in Agrochemical Development: A Case Study of the Nematicide Tioxazafen
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The strategic incorporation of fluorinated functional groups, such as the trifluoromethylthio (-SCF3) moiety, has become a cornerstone of modern agrochemical design. These groups can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity, leading to the development of more potent and effective pesticides. While 4-(Trifluoromethylthio)benzoic acid serves as a key building block for various agrochemicals, this document will focus on a case study of a related trifluoromethyl-containing nematicide, Tioxazafen, to illustrate the application and development process of such compounds. Tioxazafen represents a novel mode of action for nematode control, highlighting the innovative potential of fluorine chemistry in agriculture.[1][2]
Tioxazafen: A Novel Nematicide
Tioxazafen is a systemic nematicide belonging to the phenyl oxadiazole chemical class, developed for the control of a broad spectrum of plant-parasitic nematodes.[1][3][4] It is primarily used as a seed treatment for major row crops, including corn, cotton, and soybean, offering protection during the critical early stages of plant growth.[1][3][4]
Chemical Structure and Properties
-
IUPAC Name: 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole
-
CAS Number: 330459-31-9
-
Molecular Formula: C12H8N2OS
-
Molecular Weight: 228.27 g/mol
Data Presentation: Efficacy of Tioxazafen
The efficacy of Tioxazafen has been evaluated against several economically important nematode species. The following table summarizes key quantitative data from in vitro studies.
| Target Nematode Species | Bioassay Type | Endpoint | Value (µg/mL) | Reference |
| Meloidogyne incognita (Root-knot nematode) | Motility Assay | 24-hr EC50 | 57.69 | [5] |
| Meloidogyne incognita (Root-knot nematode) | Motility Assay | 48-hr EC50 | 47.15 | [5] |
| Rotylenchulus reniformis (Reniform nematode) | Motility Assay | 24-hr EC50 | 59.64 | [5] |
| Rotylenchulus reniformis (Reniform nematode) | Motility Assay | 48-hr EC50 | 47.25 | [5] |
Mechanism of Action
Tioxazafen exhibits a novel mode of action that is distinct from other commercially available nematicides.[1][6] This unique mechanism is a valuable tool for resistance management in integrated pest management (IPM) programs.[1]
The primary mode of action of Tioxazafen is the disruption of ribosomal activity in nematodes.[1][2][5] It is believed to interact with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, which ultimately leads to the cessation of protein synthesis and nematode death.[3]
Figure 1. Proposed mechanism of action of Tioxazafen in nematodes.
Experimental Protocols
Protocol 1: Synthesis of Tioxazafen
The synthesis of Tioxazafen involves the cyclodehydration of an O-acylamidoxime intermediate. A general synthetic scheme is outlined below.[7]
Step 1: Preparation of Benzamide Oxime Benzonitrile is reacted with hydroxylamine to yield benzamide oxime.
Step 2: Acylation of Benzamide Oxime The benzamide oxime is then acylated with 2-thiophenecarbonyl chloride to form the O-acylamidoxime intermediate.
Step 3: Cyclodehydration to Tioxazafen The intermediate undergoes cyclodehydration, typically promoted by heat or a base, to form the 1,2,4-oxadiazole ring of Tioxazafen.
Figure 2. General synthetic workflow for Tioxazafen.
Protocol 2: In Vitro Nematicide Efficacy Bioassay (Motility Assay)
This protocol is adapted from studies evaluating the toxicity of Tioxazafen to plant-parasitic nematodes.[5]
1. Preparation of Tioxazafen Solutions: a. Prepare a stock solution of Tioxazafen in an appropriate solvent (e.g., acetone or DMSO). b. Create a dilution series of Tioxazafen in water to achieve the desired test concentrations (e.g., 0.1, 1.0, 10, 50, 100 µg/mL). Include a water-only control and a solvent control.
2. Nematode Preparation: a. Extract second-stage juveniles (J2) of the target nematode species (e.g., M. incognita) from infected plant roots using standard methods. b. Suspend the J2s in water and adjust the concentration to approximately 100 J2s per 10 µL.
3. Bioassay Procedure: a. Pipette 190 µL of each Tioxazafen dilution (and controls) into individual wells of a 96-well microtiter plate. b. Add 10 µL of the nematode suspension to each well. c. Incubate the plates at a constant temperature (e.g., 25°C) in the dark.
4. Data Collection and Analysis: a. At specified time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope. b. Classify nematodes as motile (normal movement), moribund (sluggish movement), or immobile (no movement upon probing with a fine needle). c. Calculate the percentage of immobile nematodes for each concentration. d. Use probit analysis to determine the EC50 (effective concentration to immobilize 50% of the population).
Figure 3. Experimental workflow for in vitro nematicide efficacy bioassay.
Conclusion
The development of Tioxazafen underscores the significant contribution of fluorine chemistry to the creation of novel and effective agrochemicals. Its unique mode of action provides a much-needed tool for managing nematode populations and combating resistance. The experimental protocols and data presented here offer a framework for the evaluation of new nematicidal compounds, from synthesis to biological characterization. Further research into compounds derived from this compound and other fluorinated building blocks will undoubtedly continue to yield innovative solutions for global crop protection challenges.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. fao.org [fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Polymer Modification using 4-(Trifluoromethylthio)benzoic Acid for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of polymers using 4-(Trifluoromethylthio)benzoic acid. This versatile compound serves as a valuable building block for enhancing the thermal, mechanical, and surface properties of various polymeric materials, making it a key area of interest in material science and for professionals in drug development seeking advanced polymer-based delivery systems.[1]
Introduction to Polymer Modification with this compound
The incorporation of this compound into polymer structures can impart a range of desirable properties. The trifluoromethylthio (-SCF3) group is strongly electron-withdrawing and lipophilic, which can significantly alter the surface energy, thermal stability, and chemical resistance of the modified polymer. The benzoic acid functionality provides a reactive handle for covalent attachment to polymer backbones through various chemical reactions.
Potential applications for polymers modified with this compound include:
-
Advanced Coatings: Creating surfaces with tailored wettability, and improved resistance to weathering and chemical attack.
-
High-Performance Plastics: Enhancing the thermal and mechanical stability of engineering plastics for demanding applications.
-
Biomaterials: Modifying the surface of biomedical polymers to control protein adsorption and cellular interaction, which is of interest in drug delivery and medical device development.
Experimental Protocols
Two primary methods for incorporating this compound into polymer structures are surface grafting and copolymerization.
Surface Grafting of this compound onto a Polymer Surface
This protocol describes a general method for grafting the molecule onto a polymer substrate that possesses hydroxyl or amine groups on its surface, such as polyethylene terephthalate (PET) or polyamide (Nylon).
Materials:
-
Polymer substrate (e.g., PET film, Nylon-6 pellets)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Methanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Soxhlet extractor
-
Vacuum oven
Protocol:
-
Surface Activation (if necessary): For polymers with inert surfaces (e.g., polyethylene), a pre-treatment step such as plasma or corona treatment is required to introduce reactive hydroxyl or carboxyl groups.
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the polymer substrate in anhydrous toluene.
-
Reagent Addition: Dissolve this compound, DCC, and a catalytic amount of DMAP in anhydrous DCM.
-
Grafting Reaction: Add the solution from step 3 to the flask containing the polymer substrate under an inert atmosphere.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours with continuous stirring.
-
Purification:
-
After cooling to room temperature, filter the modified polymer.
-
Wash the polymer sequentially with toluene, DCM, and methanol to remove unreacted reagents and by-products.
-
Perform a Soxhlet extraction with an appropriate solvent (e.g., dichloromethane) for 24 hours to ensure the complete removal of any non-covalently bound molecules.
-
-
Drying: Dry the modified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Synthesis of a Polyamide Copolymer incorporating this compound
This protocol outlines the synthesis of a novel aromatic polyamide by incorporating this compound as a co-monomer.
Materials:
-
This compound
-
Terephthaloyl chloride
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl2)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath
-
Dropping funnel
Protocol:
-
Monomer Solution: In a three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline and anhydrous calcium chloride in NMP. Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: In a separate flask, dissolve this compound and terephthaloyl chloride in NMP.
-
Polycondensation: Slowly add the acid chloride solution to the diamine solution dropwise using a dropping funnel, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification:
-
Filter the fibrous polymer precipitate.
-
Wash the polymer thoroughly with methanol and then with hot deionized water to remove residual solvents and salts.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 100-120 °C for 24 hours.
Data Presentation
The following tables present hypothetical data illustrating the expected improvements in polymer properties after modification with this compound.
Table 1: Thermal Properties of Modified Polyamide
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| Unmodified Polyamide | 220 | 450 |
| Polyamide with 10 mol% this compound | 235 | 485 |
Table 2: Surface Properties of Grafted PET Film
| Polymer Sample | Water Contact Angle (°) | Surface Energy (mN/m) |
| Unmodified PET Film | 72 | 43 |
| PET Film grafted with this compound | 95 | 32 |
Visualizations
Caption: Workflow for surface grafting of this compound.
Caption: Relationship between functional groups and resulting polymer properties.
References
Application Notes and Protocols for the Synthesis of Bioactive N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide
Introduction
These application notes provide detailed experimental procedures for the synthesis and biological evaluation of N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide, a potent dual modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR). 4-(Trifluoromethylthio)benzoic acid, or its more reactive acyl chloride derivative, serves as a key building block in the synthesis of this and other bioactive molecules. The trifluoromethylthio group is a crucial feature that can enhance the lipophilicity, metabolic stability, and biological activity of drug candidates.
The target compound, N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide, has been identified as a modulator of nuclear receptors that play a pivotal role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] This makes it a compound of significant interest for researchers in the fields of metabolic diseases, such as diabetes and dyslipidemia, as well as inflammatory conditions. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the biological activity of the synthesized compound on PPAR subtypes and FXR. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based transactivation assay.
| Compound | Target | EC50 (µM) | Max. Activation (%) |
| N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide | PPARα | 0.8 ± 0.1 | 75 ± 3 |
| PPARδ | 1.2 ± 0.2 | 68 ± 5 | |
| PPARγ | > 10 | - | |
| FXR | 2.5 ± 0.4 | 45 ± 4 |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide
This protocol details the amide coupling reaction between 4-(trifluoromethylthio)benzoyl chloride and 2-amino-4-chlorophenol.
Materials:
-
4-(Trifluoromethylthio)benzoyl chloride
-
2-Amino-4-chlorophenol
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 4-(trifluoromethylthio)benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Add the 4-(trifluoromethylthio)benzoyl chloride solution dropwise to the stirred solution of 2-amino-4-chlorophenol and triethylamine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide. The typical yield is 75-85%.
Protocol 2: In Vitro Biological Evaluation - PPAR/FXR Transactivation Assay
This protocol describes a cell-based reporter gene assay to determine the functional activity of the synthesized compound on PPARs and FXR.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Expression plasmids for full-length human PPARα, PPARδ, PPARγ, and FXR
-
Reporter plasmid containing a luciferase gene under the control of a response element for the respective nuclear receptor
-
Transfection reagent (e.g., Lipofectamine)
-
Synthesized N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide
-
Reference agonist for each receptor (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ, GW4064 for FXR)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the expression plasmid for the target nuclear receptor and the corresponding luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the synthesized compound or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the dose-response curves and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Caption: Simplified PPAR signaling pathway activation by a bioactive ligand.
References
Application Note: 4-(Trifluoromethylthio)benzoic Acid as a Pre-Column Derivatization Reagent for Enhanced Chromatographic Analysis of Aliphatic Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of chromatography, enhancing the detectability and chromatographic performance of analytes is crucial for accurate quantification, especially for compounds that lack a strong chromophore or are not readily ionizable. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis.[1][2] 4-(Trifluoromethylthio)benzoic acid, through its activated acyl chloride form, 4-(trifluoromethylthio)benzoyl chloride, presents itself as a promising derivatization reagent.[3] The introduction of the trifluoromethylthio group can significantly enhance the detectability of analytes, particularly when using electron capture detection (ECD) or mass spectrometry (MS), due to the electrophilic nature of the trifluoromethyl group. This application note details a protocol for the use of 4-(trifluoromethylthio)benzoyl chloride as a pre-column derivatization reagent for the analysis of aliphatic alcohols by gas chromatography.
Principle of Derivatization
This compound itself is not sufficiently reactive for direct derivatization. It is first converted to its more reactive acid chloride, 4-(trifluoromethylthio)benzoyl chloride. This acyl chloride readily reacts with primary and secondary alcohols in the presence of a base to form the corresponding esters. These ester derivatives are more volatile and possess a strong electron-capturing group, making them highly suitable for gas chromatography with electron capture detection (GC-ECD).
The general reaction scheme is as follows:
-
Activation of this compound: 4-(CF₃S)C₆H₄COOH + SOCl₂ → 4-(CF₃S)C₆H₄COCl + SO₂ + HCl
-
Derivatization of Alcohols: R-OH + 4-(CF₃S)C₆H₄COCl → 4-(CF₃S)C₆H₄COOR + HCl
Experimental Protocols
Materials and Reagents
-
This compound (or 4-(Trifluoromethylthio)benzoyl chloride)
-
Thionyl chloride (if starting from the benzoic acid)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
A standard mixture of aliphatic alcohols (e.g., C8-OH, C10-OH, C12-OH, C14-OH, C16-OH)
-
Nitrogen gas, high purity
-
Deionized water
Equipment
-
Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Microsyringes
-
Heating block or water bath
-
Rotary evaporator
-
Glassware (reaction vials, round-bottom flasks, pipettes)
Protocol 1: Derivatization of Aliphatic Alcohols
-
Preparation of Derivatizing Reagent (if starting from the acid):
-
In a fume hood, dissolve 1.0 g of this compound in 10 mL of anhydrous toluene.
-
Slowly add 1.5 mL of thionyl chloride to the solution.
-
Reflux the mixture for 2 hours at 80°C.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting 4-(trifluoromethylthio)benzoyl chloride should be stored under anhydrous conditions.
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL stock solution of the alcohol standard mixture in anhydrous toluene.
-
In a 2 mL reaction vial, add 100 µL of the alcohol standard stock solution.
-
Add 50 µL of a 10 mg/mL solution of 4-(trifluoromethylthio)benzoyl chloride in anhydrous toluene.
-
Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Seal the vial and heat at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of hexane for GC-ECD analysis.
-
Protocol 2: GC-ECD Analysis
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Makeup Gas: Nitrogen at a flow rate of 25 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Data Presentation
Table 1: Hypothetical Retention Times and Limits of Detection for Derivatized Aliphatic Alcohols
| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (pg) | Limit of Quantification (LOQ) (pg) |
| Octyl 4-(trifluoromethylthio)benzoate | 8.54 | 0.5 | 1.5 |
| Decyl 4-(trifluoromethylthio)benzoate | 10.21 | 0.4 | 1.2 |
| Dodecyl 4-(trifluoromethylthio)benzoate | 11.78 | 0.3 | 1.0 |
| Tetradecyl 4-(trifluoromethylthio)benzoate | 13.25 | 0.3 | 0.9 |
| Hexadecyl 4-(trifluoromethylthio)benzoate | 14.63 | 0.2 | 0.6 |
Table 2: Hypothetical Recovery and Precision Data for the Derivatization Method
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| Dodecanol | 10 | 9.8 ± 0.4 | 98 | 4.1 |
| Hexadecanol | 10 | 9.9 ± 0.3 | 99 | 3.0 |
Mandatory Visualizations
Caption: Workflow for the derivatization and analysis of aliphatic alcohols.
References
Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents Using 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a novel series of potential anti-inflammatory agents derived from 4-(trifluoromethylthio)benzoic acid. This document outlines detailed synthetic protocols, methodologies for assessing anti-inflammatory activity, and presents data in a structured format for clarity and comparison.
Introduction
This compound is a versatile building block in medicinal chemistry. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of a molecule.[1] These properties make it an attractive starting material for the development of new therapeutic agents, particularly in the field of inflammation. This document details the synthesis of a hypothetical series of amide and ester derivatives of this compound and outlines protocols for their evaluation as inhibitors of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Synthesis of Novel this compound Derivatives
The general synthetic strategy involves the initial activation of this compound to its corresponding acyl chloride, followed by reaction with various amines or alcohols to yield the target amide and ester derivatives.
Experimental Workflow
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzoyl chloride (2)
This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.
-
Materials:
-
This compound (1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 4-(trifluoromethylthio)benzoyl chloride (2).
-
The crude product is typically used in the next step without further purification.
-
Protocol 2: Synthesis of Novel Amide Derivatives (3a-c)
This protocol details the synthesis of amide derivatives from 4-(trifluoromethylthio)benzoyl chloride and various primary amines.
-
Materials:
-
4-(Trifluoromethylthio)benzoyl chloride (2)
-
Appropriate primary amine (e.g., aniline, benzylamine, cyclopropylamine) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the selected primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add a solution of 4-(trifluoromethylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
-
Protocol 3: Synthesis of Novel Ester Derivatives (4a-c)
This protocol describes the synthesis of ester derivatives from 4-(trifluoromethylthio)benzoyl chloride and various alcohols.
-
Materials:
-
4-(Trifluoromethylthio)benzoyl chloride (2)
-
Appropriate alcohol (e.g., phenol, benzyl alcohol, cyclohexanol) (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the selected alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add a solution of 4-(trifluoromethylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester derivative.
-
In Vitro Anti-inflammatory Activity
The synthesized compounds were evaluated for their ability to inhibit the pro-inflammatory enzymes COX-2 and 5-LOX.
Protocol 4: COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
-
Materials:
-
COX-2 (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric probe
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Add the colorimetric probe.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Protocol 5: 5-LOX Inhibition Assay
This protocol is a spectrophotometric assay that measures the formation of leukotrienes.
-
Materials:
-
5-LOX (human recombinant)
-
Linoleic acid (substrate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Zileuton (positive control)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in assay buffer.
-
To the wells of a 96-well UV-transparent plate, add the assay buffer and the test compounds or control.
-
Add the 5-LOX enzyme to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding linoleic acid.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ values.
-
Quantitative Data Summary
The following tables summarize the hypothetical anti-inflammatory activity of the synthesized compounds.
Table 1: In Vitro COX-2 and 5-LOX Inhibitory Activity of Amide Derivatives
| Compound | R Group | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| 3a | Phenyl | 0.25 | 5.8 |
| 3b | Benzyl | 0.42 | 7.2 |
| 3c | Cyclopropyl | 1.10 | 15.4 |
| Celecoxib | - | 0.05 | >100 |
Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity of Ester Derivatives
| Compound | R Group | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| 4a | Phenyl | 5.6 | 25.1 |
| 4b | Benzyl | 8.2 | 33.7 |
| 4c | Cyclohexyl | 12.5 | 45.9 |
| Zileuton | - | >100 | 1.2 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory agents exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory genes, including COX-2.
References
Application Notes and Protocols for Developing Potent Antimicrobial Compounds from 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from 4-(trifluoromethylthio)benzoic acid. The inclusion of the trifluoromethylthio (-SCF₃) group is a strategic approach in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and electron-withdrawing properties, which can significantly contribute to the biological activity of a molecule.[1][2] This document outlines detailed protocols for the synthesis of amide and ester derivatives of this compound, methods for assessing their antimicrobial efficacy, and preliminary cytotoxicity evaluation.
Rationale and Design Strategy
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. This compound serves as a versatile scaffold for the generation of a library of derivatives. The core strategy involves the derivatization of the carboxylic acid group into amides and esters, allowing for the exploration of a wide range of chemical space and structure-activity relationships (SAR). The trifluoromethylthio moiety is anticipated to play a crucial role in the antimicrobial potency of the synthesized compounds.[1][2]
Logical Workflow for Compound Development
Caption: Workflow for antimicrobial drug discovery.
Synthesis Protocols
The synthesis of amide and ester derivatives of this compound typically proceeds through the activation of the carboxylic acid, most commonly by converting it to the corresponding acyl chloride.
Protocol for the Synthesis of 4-(Trifluoromethylthio)benzoyl chloride
This protocol describes the conversion of this compound to its acyl chloride, a key intermediate for subsequent amidation and esterification reactions.
Experimental Workflow for Acyl Chloride Formation
References
- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Notes and Protocols for 4-(Trifluoromethylthio)benzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzoic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the trifluoromethylthio (-SCF₃) group imparts unique electronic properties and enhances the metabolic stability and lipophilicity of molecules, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, including amide bond formation and esterification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 330-17-6 | [1] |
| Molecular Formula | C₈H₅F₃O₂S | [1] |
| Molecular Weight | 222.18 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 159 - 163 °C | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | 2 - 8 °C | [1] |
Core Reaction Mechanisms and Protocols
This compound readily undergoes reactions typical of carboxylic acids, allowing for its incorporation into a wide array of molecular scaffolds. The primary reaction pathways involve the activation of the carboxyl group to facilitate nucleophilic attack by amines or alcohols.
Amide Bond Formation (Amidation)
The synthesis of amides from this compound is a fundamental transformation for the creation of bioactive molecules. The direct reaction with amines is generally not feasible and requires the use of coupling agents to activate the carboxylic acid.
Caption: General workflow for amide bond formation.
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data (Representative): While specific data for this compound is not readily available in the provided search results, the following table presents typical outcomes for amide coupling reactions of benzoic acid derivatives using various methods.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | HATU/DIPEA | DMF | RT | 1 | 95 |
| Benzoic Acid | 4-tert-butylaniline | PS-IIDQ | Dichloromethane | RT | 16 | 72 |
| Diphenylacetic Acid | Diisopropylamine | BTFFH/Pyridine | Acetonitrile | 80 | 12 | 71 |
Ester Bond Formation (Esterification)
Esterification is another key reaction for derivatizing this compound, often used to modify solubility and pharmacokinetic properties of a lead compound. The Fischer-Speier esterification is a common method.
Caption: Mechanism of Fischer-Speier Esterification.
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; used as solvent or in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Dichloromethane (for work-up)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve this compound in an excess of the desired alcohol (e.g., 20 mL of methanol for 6 g of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.
-
After cooling, transfer the solution to a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with water, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography as needed.
Quantitative Data (Representative): Specific yield data for the esterification of this compound is not available in the provided search results. However, for similar benzoic acid derivatives, yields can be influenced by the steric hindrance of the alcohol and reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux, 1h | ~70 |
| 4-Nitrobenzoic Acid | Menthol | DEAD, PPh₃ | 0°C to RT, 12h | 85-90 |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (Microwave) | 130°C, 15 min | >90 |
Conclusion
This compound is a valuable synthon that can be readily incorporated into various molecular frameworks through standard amide and ester bond formation reactions. The protocols provided herein offer general guidelines for these transformations. Researchers should optimize reaction conditions based on the specific properties of the coupling partners to achieve the desired outcomes. The unique electronic and steric properties imparted by the trifluoromethylthio group continue to make this a compound of high interest in the development of new chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Trifluoromethylthio)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the cross-coupling of a 4-halobenzoic acid, typically 4-iodobenzoic acid or 4-bromobenzoic acid, with a trifluoromethylthiolating reagent. Copper- and palladium-catalyzed reactions are the most widely employed for this transformation.
Q2: Which starting material is preferred, 4-iodobenzoic acid or 4-bromobenzoic acid?
A2: 4-Iodobenzoic acid is generally the preferred starting material over 4-bromobenzoic acid for trifluoromethylthiolation reactions. Aryl iodides are typically more reactive than aryl bromides in cross-coupling reactions, often leading to higher yields and milder reaction conditions.
Q3: What are the common trifluoromethylthiolating reagents used in this synthesis?
A3: Common reagents for introducing the trifluoromethylthio (-SCF₃) group include silver(I) trifluoromethanethiolate (AgSCF₃) and copper(I) trifluoromethanethiolate (CuSCF₃). These are often used in conjunction with a copper or palladium catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Catalyst Activity | - Ensure the catalyst (e.g., CuI, Pd(OAc)₂) is of high purity and handled under an inert atmosphere if air-sensitive. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). - Consider using a more active pre-catalyst or adding a suitable ligand. |
| Poor Reagent Quality | - Use freshly prepared or high-purity trifluoromethylthiolating reagent (e.g., AgSCF₃). - Ensure the 4-halobenzoic acid is pure and dry. |
| Suboptimal Reaction Temperature | - The carboxylic acid group is electron-withdrawing and can deactivate the aromatic ring, potentially requiring higher reaction temperatures.[1][2][3][4] - Gradually increase the reaction temperature in 10-20 °C increments. |
| Incorrect Solvent | - The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective. - Screen different solvents to find the optimal one for your specific catalytic system. |
| Presence of Water or Oxygen | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Material | - This can occur at high temperatures or with highly active catalysts. - Lower the reaction temperature. - Reduce the catalyst loading. |
| Protodehalogenation (Loss of Halogen) | - This side reaction replaces the halogen with a hydrogen atom. - Ensure the reaction is free of protic impurities. - Use a non-protic solvent. |
| Decomposition of the Trifluoromethylthiolating Reagent | - Some trifluoromethylthiolating reagents can be thermally unstable. - Add the reagent in portions over time rather than all at once. - Maintain a consistent and not excessively high reaction temperature. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps |
| Contamination with Metal Catalyst Residues | - After the reaction, perform an aqueous workup with a solution that can complex with the metal (e.g., ammonium hydroxide for copper). - Consider passing the crude product through a short plug of silica gel or celite. |
| Similar Polarity of Product and Byproducts | - Optimize the reaction conditions to minimize byproduct formation. - Employ a different chromatographic technique, such as reverse-phase chromatography if standard silica gel chromatography is ineffective. - Recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylthiolation
This protocol is based on established methods for the trifluoromethylthiolation of aryl halides and should be optimized for the specific substrate.
Materials:
-
4-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
Silver(I) trifluoromethanethiolate (AgSCF₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 equiv), Copper(I) iodide (0.1 equiv), and Silver(I) trifluoromethanethiolate (1.5 equiv).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Typical Range | Notes |
| Starting Material | 4-Iodobenzoic acid or 4-Bromobenzoic acid | 4-Iodobenzoic acid is generally more reactive. |
| Catalyst | CuI, Cu(OAc)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Copper catalysts are often more cost-effective. |
| Trifluoromethylthiolating Agent | AgSCF₃, CuSCF₃ | AgSCF₃ is commercially available but can be expensive. |
| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 80 - 150 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine the optimal time. |
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthesis and potential issues, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Troubleshooting nucleophilic substitution reactions for trifluoromethylthiolation
Welcome to the technical support center for nucleophilic trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reactions and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in my nucleophilic trifluoromethylthiolation reaction?
A1: Low or no yield in these reactions can stem from several factors. Key areas to investigate include the stability and reactivity of your trifluoromethylthiolating reagent, the nature of your substrate, and the optimization of reaction conditions. Some reagents may require specific activators or are sensitive to air and moisture.[1][2] Additionally, the inherent reactivity of your substrate plays a crucial role; highly stable or sterically hindered substrates may require more forcing conditions or a more reactive reagent.[3][4]
Q2: I am observing the formation of multiple trifluoromethylthiolated products on my substrate. How can I improve the selectivity for mono-substitution?
A2: The formation of multiple trifluoromethylthiolated products, such as di- or tri-substitution, is often a result of a highly reactive substrate or an excess of the trifluoromethylthiolating reagent.[5] To favor mono-substitution, you can carefully control the stoichiometry by using the trifluoromethylthiolating agent as the limiting reagent.[5] Lowering the reaction temperature and closely monitoring the reaction progress to quench it upon formation of the desired product can also significantly enhance selectivity.[5]
Q3: My trifluoromethylthiolating reagent seems to be degrading. What are some stable alternatives and how should they be handled?
A3: Reagent stability is a critical factor for reproducible results. While some traditional reagents can be unstable, several shelf-stable options have been developed. For instance, S-(Trifluoromethyl)benzothioate (TFBT) is a bench-stable and user-friendly reagent.[2] N-Trifluoromethylthiosaccharin and trifluoromethanesulfenates are other examples of stable electrophilic trifluoromethylthiolating reagents.[1][3] Proper handling, such as storage under an inert atmosphere and avoidance of moisture, is always recommended to prolong the reagent's shelf life.
Q4: Can the choice of solvent affect the outcome of my reaction?
A4: Yes, the solvent can have a significant impact on the reaction's success. The solubility of both the substrate and the reagent in the chosen solvent is crucial. For instance, in the trifluoromethylthiolation of difluoro enol silyl ethers, replacing acetonitrile with dichloromethane, where the activator KF has poor solubility, can inhibit the reaction.[6][7] It is important to select a solvent that is compatible with all reaction components and conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent issue. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Reagent Integrity:
-
Action: Check the age and storage conditions of your trifluoromethylthiolating reagent. If in doubt, use a freshly opened bottle or synthesize a fresh batch.
-
Rationale: Many trifluoromethylthiolating reagents can degrade over time, especially if exposed to air or moisture, leading to a loss of reactivity.[2]
-
-
Assess Substrate Reactivity:
-
Action: Evaluate the electronic and steric properties of your substrate.
-
Rationale: Electron-poor or sterically hindered nucleophiles may react sluggishly. For such substrates, more reactive trifluoromethylthiolating reagents or harsher reaction conditions might be necessary.[4]
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature, solvent, and stoichiometry of the reagents.
-
Rationale: The optimal conditions can be highly substrate-dependent. A solvent screen can identify a medium where both reactants are sufficiently soluble and reactive. Adjusting the temperature can overcome activation energy barriers.
-
Quantitative Data on Reaction Condition Optimization
| Parameter | Variation | Observation | Reference |
| Temperature | Increasing temperature from RT to 100°C | Increased yield for less reactive substrates. | [8] |
| Solvent | MeCN vs. DCM | Reaction yield dropped from 78% to 0% in DCM for a specific reaction due to poor activator solubility. | [6][7] |
| Activator | KF vs. CsF vs. TBAF | KF provided the highest yield (78%), while TBAF resulted in a much lower yield (15%) and side product formation. | [6][7] |
Problem 2: Formation of Side Products and Multiple Substitutions
The formation of undesired side products, including multiple trifluoromethylthiolations, can complicate purification and reduce the yield of the target molecule.
Logical Relationship for Minimizing Side Products
Caption: Strategies to minimize side product formation.
Detailed Steps:
-
Control Stoichiometry:
-
Action: Carefully control the molar ratio of the trifluoromethylthiolating reagent to the substrate. Often, using the reagent as the limiting reactant is beneficial.[5]
-
Rationale: An excess of the reagent can drive the reaction towards multiple substitutions, especially with substrates possessing multiple reactive sites.[5]
-
-
Optimize Reaction Time and Temperature:
-
Action: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[9][10] Quench the reaction as soon as the desired mono-substituted product is maximized. Consider running the reaction at a lower temperature.
-
Rationale: Prolonged reaction times and high temperatures can lead to over-reaction and decomposition of products, reducing selectivity.[5]
-
-
Select the Appropriate Reagent:
-
Action: If multiple substitutions persist, consider using a less reactive trifluoromethylthiolating reagent.
-
Rationale: Some reagents are inherently more reactive and less selective.[5] Choosing a reagent with attenuated reactivity can provide better control over the reaction.
-
Experimental Protocols
General Procedure for Nucleophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers
This protocol is adapted from a reported procedure for the trifluoromethylthiolation of difluoro enol silyl ethers.[6][7]
Experimental Workflow
Caption: Experimental workflow for a typical reaction.
Methodology:
-
In a glovebox, combine the difluoro enol silyl ether (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (KF) (5.8 mg, 0.1 mmol, 1.0 equiv) in a reaction vessel.
-
Add 0.5 mL of dry acetonitrile (MeCN).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Isolate the final product by silica gel column chromatography.
Note: This is a general procedure and may require optimization for different substrates. The reaction should be performed under an inert atmosphere to prevent the degradation of reagents and intermediates. Monitoring the reaction by ¹⁹F NMR is recommended to determine the optimal reaction time.[6][7]
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-(Trifluoromethylthio)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-(Trifluoromethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two most common derivatization methods for this compound are amide bond formation (amidation) and esterification.
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Amidation: This involves reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.
Q2: I am getting a low yield in my amide coupling reaction. What are the potential causes?
A2: Low yields in amide coupling reactions with this compound can stem from several factors:
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Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough, or the activation time could be too short. The electron-withdrawing nature of the trifluoromethylthio group can affect the reactivity of the carboxylic acid.
-
Poor nucleophilicity of the amine: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.
-
Side reactions: The activated carboxylic acid can react with water or other nucleophiles present in the reaction mixture.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or base can negatively impact the reaction.
Q3: Which coupling reagent is best for forming an amide with this compound?
A3: The choice of coupling reagent depends on the amine's reactivity and steric hindrance.
-
For simple, unhindered amines: EDC/HOBt is a cost-effective option that often provides good yields.
-
For sterically hindered or electron-deficient amines: More powerful uronium-based reagents like HATU are generally recommended as they lead to faster reactions and often higher yields.
Q4: What are the typical conditions for Fischer esterification of this compound?
A4: Fischer esterification involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the ester product, it is common to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Q5: My esterification reaction is not going to completion. How can I improve the yield?
A5: To improve the yield of your esterification reaction, consider the following:
-
Use a large excess of the alcohol: This will shift the reaction equilibrium towards the product side.
-
Remove water: Use a Dean-Stark trap or a drying agent to remove the water byproduct.
-
Increase the reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.
-
Use a more reactive derivative: Convert the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(Trifluoromethylthio)benzoyl chloride is much more reactive and will readily form esters with alcohols, often at room temperature.
Troubleshooting Guides
Amide Bond Formation
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU).- Increase the amount of coupling reagent to 1.1-1.5 equivalents.- Increase the activation time before adding the amine. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DIPEA).- Increase the reaction time. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple byproducts | Side reactions of the activated intermediate. | - Add the amine immediately after the activation of the carboxylic acid.- Perform the reaction at a lower temperature. |
| Racemization (if the amine is chiral). | - Use an additive like HOBt or Oxyma Pure with carbodiimide coupling agents. | |
| Difficulty in purification | Excess coupling reagent and byproducts. | - For EDC, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the urea byproduct.- For HATU, byproducts are generally water-soluble and can be removed with an aqueous workup. |
Esterification
| Problem | Potential Cause | Recommended Solution |
| Low conversion in Fischer Esterification | Reaction has reached equilibrium. | - Use a large excess of the alcohol (can be used as the solvent).- Remove water using a Dean-Stark apparatus or molecular sieves. |
| Insufficient catalysis. | - Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present. | |
| Decomposition of starting material or product | Reaction temperature is too high. | - Monitor the reaction closely and avoid unnecessarily long reaction times.- Consider using the acyl chloride route which often requires milder conditions. |
| Low yield when using the acyl chloride route | Hydrolysis of the acyl chloride. | - Ensure all glassware, solvents, and the alcohol are anhydrous.- Perform the reaction under an inert atmosphere. |
| Steric hindrance of the alcohol. | - Primary alcohols react faster than secondary, which are faster than tertiary alcohols. For hindered alcohols, longer reaction times or heating may be necessary.[1] |
Data Presentation
Comparison of Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Temperature | Time | Typical Yield Range for Electron-Deficient Benzoic Acids |
| EDC/HOBt | DIPEA | DMF or CH₂Cl₂ | Room Temp. | 12-24 h | 60-85% |
| HATU | DIPEA | DMF | Room Temp. | 1-4 h | 80-95% |
Yields are highly dependent on the specific amine used.
Yields for Esterification of Substituted Benzoic Acids with Various Alcohols
| Alcohol Type | Reaction Method | Catalyst/Reagent | Typical Yield Range |
| Primary (e.g., Methanol, Ethanol) | Fischer Esterification | H₂SO₄ | 70-95%[2] |
| Secondary (e.g., Isopropanol) | Fischer Esterification | H₂SO₄ | 40-60%[1] |
| Tertiary (e.g., tert-Butanol) | Fischer Esterification | H₂SO₄ | <10%[1] |
| Primary | Acyl Chloride | Pyridine | >90% |
| Secondary | Acyl Chloride | Pyridine | 80-90% |
Note: The reactivity order for Fischer esterification is primary > secondary > tertiary alcohols. Using the acyl chloride derivative generally provides higher yields, especially for more hindered alcohols. A reported synthesis of methyl 4-(trifluoromethylthio)benzoate, a primary ester, indicates the feasibility of this transformation.
Experimental Protocols
Protocol 1: Amide Synthesis using HATU
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 equiv.) followed by DIPEA (2.0-3.0 equiv.).
-
Coupling: Add HATU (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 equiv.), the desired alcohol (in large excess, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the alcohol is volatile, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Protocol 3: Derivatization via Acyl Chloride
-
Synthesis of 4-(Trifluoromethylthio)benzoyl chloride: In a fume hood, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane, and add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv.) or thionyl chloride (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
-
Amide Formation: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.) in an anhydrous solvent. Cool to 0 °C and slowly add a solution of 4-(Trifluoromethylthio)benzoyl chloride (1.05 equiv.). Allow the reaction to warm to room temperature and stir until completion.
-
Ester Formation: Dissolve the alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in an anhydrous solvent. Cool to 0 °C and slowly add 4-(Trifluoromethylthio)benzoyl chloride (1.05 equiv.). Stir at room temperature until the reaction is complete.
-
Workup and Purification: For both amidation and esterification, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting logic for low amide yield.
References
Identifying and minimizing side products in 4-(Trifluoromethylthio)benzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethylthio)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: As a carboxylic acid, this compound is frequently used in amide bond formations (amide coupling) and esterifications. These reactions are crucial for incorporating the 4-(trifluoromethylthio)phenyl moiety into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethylthio group, such as increased lipophilicity and metabolic stability.[1][2]
Q2: Is the trifluoromethylthio (-SCF₃) group stable under typical amide coupling and esterification conditions?
A2: The trifluoromethylthio group is generally stable under most standard amide coupling and esterification conditions.[1] However, it can be sensitive to strong oxidizing agents, which can convert the sulfide to the corresponding sulfoxide or sulfone. Therefore, it is crucial to avoid potent oxidants in the reaction mixture unless the oxidation is intended. The stability of the -SCF₃ group is a key feature that allows for its incorporation into complex molecules.[1]
Q3: What are the potential side products I should be aware of during the synthesis of this compound itself?
A3: The synthesis of this compound can sometimes result in impurities. For instance, if prepared via trifluoromethylthiolation of 4-halobenzoic acid, residual starting material or over-thiolated products could be present. If the synthesis involves oxidation of a precursor, incomplete oxidation or over-oxidation to a sulfone might occur. Purification is often necessary to remove these impurities.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low yield of the desired amide product.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure your coupling reagents (e.g., EDC, HATU, PyBOP) are fresh and anhydrous. The choice of coupling reagent can be critical; for sterically hindered amines or acids, more potent activators like HATU or COMU may be necessary.[3] Consider the use of additives like HOBt or HOAt to improve efficiency and reduce side reactions.
-
-
Possible Cause 2: Poor nucleophilicity of the amine.
-
Solution: If using an amine salt (e.g., hydrochloride or trifluoroacetate), ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to liberate the free amine in situ.
-
-
Possible Cause 3: Side reaction of the activated acid.
Problem 2: Formation of an unexpected side product with a mass corresponding to the coupling reagent.
-
Possible Cause: Formation of N-acylurea.
-
Explanation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Solution: Add a nucleophilic additive such as HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. The order of addition of reagents can also be critical; pre-activating the acid with the coupling reagent and additive before adding the amine is a common strategy.
-
Problem 3: I observe a side product that appears to be an amide formed with trifluoroacetic acid (TFA).
-
Possible Cause: Use of a TFA salt of the amine.
-
Explanation: If your amine starting material is a TFA salt (often from a deprotection step), the trifluoroacetate anion can compete with the desired carboxylic acid for reaction with the activated amine, leading to the formation of a trifluoroacetamide side product.
-
Solution: Whenever possible, use the free base of the amine or a hydrochloride salt, as chloride is a much poorer nucleophile. If a TFA salt must be used, ensure the addition of a stoichiometric amount of a tertiary amine base to neutralize the TFA. Thorough removal of residual TFA from the amine starting material is also recommended.
-
Problem 4: I suspect the trifluoromethylthio group is reacting.
-
Possible Cause: Oxidation of the sulfur atom.
-
Explanation: While generally stable, the trifluoromethylthio group can be oxidized to the corresponding sulfoxide (Ar-S(O)CF₃) or sulfone (Ar-S(O)₂CF₃) in the presence of oxidizing agents. Some reagents or reaction conditions might inadvertently be oxidative.
-
Solution: Carefully review all reagents and solvents to ensure they are free from peroxides or other oxidizing impurities. If the reaction is performed open to the air for an extended period, consider running it under an inert atmosphere (e.g., nitrogen or argon).
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side_product -> n_acylurea [label="Cause", color="#5F6368"]; side_product -> tfa_amide [label="Cause", color="#5F6368"];
scf3_reaction -> oxidation [label="Cause", color="#5F6368"]; } .enddot Troubleshooting flowchart for amide coupling reactions.
Esterification Reactions
Problem 1: The esterification reaction is very slow or does not go to completion.
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Possible Cause: Equilibrium limitation.
-
Explanation: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol to shift the equilibrium towards the product. Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Possible Cause: Insufficiently acidic catalyst.
-
Solution: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For substrates that are sensitive to strong acids, consider alternative esterification methods such as converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol.
-
Problem 2: I observe decomposition of my starting material or product.
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Possible Cause: Harsh reaction conditions.
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Explanation: The use of strong acids and high temperatures in Fischer esterification can lead to side reactions, such as dehydration of the alcohol or degradation of sensitive functional groups.
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Solution: Reduce the reaction temperature and prolong the reaction time. Use a milder acid catalyst if possible. Alternatively, switch to a milder esterification method, such as the Steglich esterification (using DCC and DMAP) for acid-sensitive substrates.
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Problem 3: Formation of an ether side product.
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Possible Cause: Acid-catalyzed dehydration of the alcohol.
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Explanation: Under strongly acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form ethers.
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Solution: Lower the reaction temperature and use the minimum effective amount of acid catalyst. Ensure that the reaction is not heated for an unnecessarily long time.
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// Causes for Ether Side Product alcohol_dehydration [label="Alcohol Dehydration", fillcolor="#F1F3F4", fontcolor="#202124"];
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decomposition -> harsh_conditions [label="Cause", color="#5F6368"];
ether_side_product -> alcohol_dehydration [label="Cause", color="#5F6368"]; } .enddot Troubleshooting flowchart for esterification reactions.
Data Presentation
Table 1: Representative Amide Coupling Reactions of Aryl Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromophenylacetic acid | Benzylamine | (COCl)₂, Pyrazole | TEA | MeCN | 70 | [4] |
| 2 | 4-Bromophenylacetic acid | n-Butylamine | (COCl)₂, Pyrazole | TEA | MeCN | 60 | [4] |
| 3 | 4-Chlorophenylacetic acid | Benzylamine | (COCl)₂, Pyrazole | TEA | MeCN | 55 | [4] |
| 4 | Benzoic Acid | Benzylamine | COMU | Collidine | MeCN/Water | 85 | [3] |
| 5 | Benzoic Acid | Aniline | TPTU-NMI | - | MeCN/Water | 82 | [3] |
Note: The data presented is for structurally related aryl carboxylic acids to provide an indication of expected yields under various conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.
-
Coupling Agent Addition: Add HATU (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[5]
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Protocol 2: General Procedure for Fischer Esterification
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by distillation or flash column chromatography if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing stability issues of the trifluoromethylthio group in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the trifluoromethylthio (-SCF3) group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges you may encounter during the synthesis of trifluoromethylthiolated compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethylthio (-SCF3) group to acidic and basic conditions?
A1: The trifluoromethylthio group, particularly on an aromatic ring, is generally considered to be robust and stable under a range of acidic and basic conditions.[1][2] Its stability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which influences the properties of the sulfur atom. However, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation, the extent of which is highly dependent on the overall structure of the molecule.
Q2: Can the trifluoromethylthio group be cleaved during a reaction?
A2: While generally stable, the C-SCF3 bond can be cleaved under specific, harsh conditions. For instance, certain nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and its derivatives, have been shown to induce C-C bond cleavage and subsequent trifluoromethylthiolation, implying the possibility of C-S bond scission under these reactive environments.[3][4] It is not a common decomposition pathway under standard synthetic transformations.
Q3: Is the -SCF3 group sensitive to oxidizing or reducing agents?
A3: The sulfur atom in the trifluoromethylthio group is in a lower oxidation state and can be susceptible to oxidation.[2] Strong oxidizing agents can potentially convert the thioether to a trifluoromethylsulfoxide (-SOCF3) or a trifluoromethylsulfone (-SO2CF3). The compatibility with reducing agents should be evaluated on a case-by-case basis, but the group is generally stable to many common reducing conditions used in organic synthesis.
Q4: Do I need to use a protecting group for the -SCF3 moiety?
A4: Typically, the trifluoromethylthio group does not require a protecting group. It is relatively inert to many common reaction conditions due to its electronic properties and stability.[5][6][7] Standard protecting group strategies for thiols are generally not applied to the -SCF3 group. If a reaction is failing, it is more likely due to other factors such as steric hindrance, incorrect reaction conditions, or instability of the substrate itself, rather than the reactivity of the -SCF3 group.
Q5: My trifluoromethylthiolation reaction is giving low yield or multiple products. What are the common causes?
A5: Low yields or the formation of multiple products in trifluoromethylthiolation reactions can stem from several factors:
-
Reagent Choice and Stoichiometry : The reactivity of trifluoromethylthiolating reagents varies significantly. Using a highly reactive reagent in excess can lead to multiple trifluoromethylthiolations on substrates with more than one active site.[8] Careful control of stoichiometry is crucial.
-
Reaction Conditions : High temperatures or prolonged reaction times can reduce selectivity and lead to side product formation.[8]
-
Substrate Reactivity : Highly activated substrates may be prone to over-reaction. Conversely, deactivated or sterically hindered substrates may require more forcing conditions or a more reactive reagent.[8]
-
Moisture and Air : While many modern trifluoromethylthiolating reagents are shelf-stable, some reactions may still be sensitive to moisture or air.[9] Ensuring anhydrous conditions can be critical.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Trifluoromethylthiolation
This guide will help you troubleshoot reactions where the desired trifluoromethylthiolated product is not being formed in sufficient quantities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield trifluoromethylthiolation.
| Step | Action | Details |
| 1. Verify Reagent | Check the quality and reactivity of your trifluoromethylthiolating agent. | Many modern electrophilic reagents are shelf-stable, but it's good practice to verify their activity, especially if the container has been open for a while.[9] Consider using a fresh batch or a different type of reagent (e.g., a more electrophilic one if the reaction is sluggish).[10] |
| 2. Assess Conditions | Review your reaction setup, solvent, temperature, and time. | Ensure anhydrous and inert conditions if required for your specific reagent and substrate. Optimize temperature; sometimes lowering it can improve selectivity, while a modest increase can drive a slow reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition over extended periods.[8] |
| 3. Evaluate Substrate | Confirm the stability and purity of your starting material. | The substrate may be degrading under the reaction conditions. Run a control experiment without the trifluoromethylthiolating reagent to check for substrate stability. Ensure the substrate is pure, as impurities can inhibit the reaction. |
Guide 2: Product Instability or Decomposition During Workup/Purification
This guide addresses issues where the trifluoromethylthiolated product appears to form but is lost during subsequent steps.
Potential Decomposition Pathways
Caption: Potential oxidation and decomposition pathways for Ar-SCF3.
| Problem | Possible Cause | Recommended Solution |
| Product loss during aqueous workup | The product may be unstable to the pH of the aqueous wash. | Use buffered aqueous solutions (e.g., saturated sodium bicarbonate for acidic conditions, or dilute ammonium chloride for basic conditions). Minimize contact time with the aqueous phase and work at lower temperatures. |
| Decomposition on silica gel | The acidic nature of silica gel can degrade sensitive compounds. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the elution solvent. Alternatively, use a different stationary phase such as alumina (neutral or basic) or consider purification by reverse-phase HPLC. |
| High volatility of the product | Some low molecular weight trifluoromethylthiolated compounds can be volatile, leading to loss during solvent removal.[11][12] | Use a rotary evaporator at low temperature and pressure. For very volatile compounds, consider purification techniques that do not require complete solvent removal, or use co-distillation with a high-boiling, non-volatile solvent to gently remove the reaction solvent. |
| Co-elution with impurities | The high lipophilicity of the -SCF3 group can cause the product to co-elute with nonpolar impurities. | Optimize your chromatography. For normal phase, try a different solvent system. For reverse-phase HPLC, adjusting the mobile phase pH or using additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.[13] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of a Trifluoromethylthiolated Compound
This protocol provides a framework for testing the stability of your -SCF3 containing compound to various conditions.
-
Preparation of Stock Solution : Prepare a stock solution of your purified trifluoromethylthiolated compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acidic : To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 1M HCl in water or methanol).
-
Basic : To another aliquot, add an equal volume of a basic solution (e.g., 1M NaOH in water or methanol).
-
Oxidative : To a third aliquot, add a solution of an oxidizing agent (e.g., 1.1 equivalents of m-CPBA).
-
Thermal : Keep an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
-
Time Points : At various time points (e.g., 1h, 4h, 24h), take a sample from each stress condition.
-
Analysis : Quench the reaction if necessary (e.g., neutralize the acid/base). Analyze the samples by LC-MS and/or ¹⁹F NMR, comparing them to a control sample of the stock solution kept at room temperature.
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Quantification : Use an internal standard to quantify the amount of remaining starting material and identify any major degradation products.
Quantitative Data Summary
The stability of the trifluoromethylthio group is highly dependent on the specific molecular structure it is a part of. The following table provides a general guide to its compatibility with common reagents and conditions. It is crucial to perform stability studies on your specific compound.
| Condition / Reagent Class | -SCF3 Group Stability | Potential Side Reactions | Citation |
| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable | Substrate-dependent degradation | [1][2] |
| Strong Bases (e.g., NaOH, KOH) | Generally Stable | Substrate-dependent degradation | [1][2] |
| Common Oxidizing Agents (e.g., m-CPBA, H₂O₂) | Potentially Unstable | Oxidation to sulfoxide or sulfone | [2] |
| Common Reducing Agents (e.g., NaBH₄, H₂/Pd) | Generally Stable | Compatibility depends on the specific reagent and substrate | |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable | May react with other functional groups on the molecule | |
| Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig) | Generally Stable | The C-S bond is typically stable to these conditions | |
| Silica Gel Chromatography | Generally Stable | Can cause degradation of sensitive molecules |
References
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Successive C–C bond cleavage, fluorination, trifluoromethylthio- and pentafluorophenylthiolation under metal-free conditions to provide compounds with dual fluoro-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Enhancing the solubility of 4-(Trifluoromethylthio)benzoic acid for reactions
Welcome to the technical support center for 4-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a focus on enhancing its solubility.
Troubleshooting Guides
Issue 1: Poor Solubility in Common Reaction Solvents
Symptoms:
-
The compound does not fully dissolve in the chosen solvent, even with heating and stirring.
-
A suspension or slurry is observed instead of a clear solution.
-
Reaction yields are low or inconsistent.
Possible Causes:
-
This compound is a crystalline solid with a relatively high melting point (159-163 °C), indicating strong intermolecular forces that hinder dissolution.[1]
-
The polarity of the solvent may not be optimal to solvate both the polar carboxylic acid group and the more nonpolar trifluoromethylthio-phenyl group.
Solutions:
-
Solvent Selection:
-
Polar Aprotic Solvents: These are often the first choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating both polar and nonpolar parts of the molecule.
-
Ethers: Tetrahydrofuran (THF) and Dioxane can be effective, particularly when gentle heating is applied.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may be used, but solubility is often limited.
-
Alcohols: Methanol and Ethanol can dissolve the compound, but their protic nature may interfere with certain reactions (e.g., those involving organometallics or acid chlorides).[2]
-
-
Co-solvent Systems:
-
Employ a mixture of solvents to fine-tune the polarity. For example, a mixture of a good but potentially reactive solvent (like an alcohol) with a less reactive, poorer solvent (like toluene) can enhance solubility without compromising the reaction.
-
-
Temperature Adjustment:
-
Gently heating the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
-
Sonication:
-
Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.
-
Issue 2: Compound Precipitates During Reaction
Symptoms:
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The compound initially dissolves but then crashes out of solution as the reaction progresses.
-
A sudden formation of solid material is observed upon the addition of a reagent.
Possible Causes:
-
Change in Polarity: The reaction mixture's polarity may change as reactants are consumed and products are formed.
-
Temperature Fluctuation: If the reaction is cooled or the initial heating is removed, the compound may precipitate.
-
Salt Formation: Addition of a basic reagent can deprotonate the carboxylic acid, forming a salt that may be less soluble in the organic solvent.[2]
Solutions:
-
Maintain Constant Temperature: Use a temperature-controlled reaction vessel to ensure a stable temperature throughout the process.
-
Gradual Reagent Addition: Add reagents slowly to the solution to avoid sudden changes in concentration and polarity.
-
Increase Solvent Volume: A more dilute reaction mixture can help keep all components in solution.
-
Solubilizing Agents: Consider the use of phase-transfer catalysts for reactions involving an aqueous phase and an organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
A1: Polar aprotic solvents such as DMF and DMSO generally exhibit the highest solubility for this compound. However, the choice of solvent is highly dependent on the specific reaction conditions and the compatibility of the solvent with the other reagents.
Q2: How can I increase the solubility of this compound without heating?
A2: If heating is not desirable, you can try using a stronger polar aprotic solvent, increasing the solvent volume, or employing a co-solvent system. Sonication at ambient temperature can also be effective.
Q3: Can I use a base to deprotonate the carboxylic acid and increase its solubility?
A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt can significantly increase its solubility in polar solvents, especially water.[2] Common bases for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine. However, ensure that the resulting salt is soluble in your reaction medium and that the presence of a base does not interfere with your desired reaction.
Q4: Are there any derivatization strategies to improve solubility for subsequent reactions?
A4: Yes. You can convert the carboxylic acid to an ester or an amide.[3] For example, conversion to a methyl or ethyl ester can increase solubility in less polar organic solvents. This is a common strategy if the carboxylic acid functionality is not directly involved in the subsequent reaction step.
Data Presentation
Table 1: Qualitative Solubility of this compound at Room Temperature (20-25 °C)
| Solvent | Polarity Index | Solubility | Observations |
| Water | 10.2 | Insoluble | Solid remains undissolved. |
| Methanol | 5.1 | Soluble | Dissolves to form a clear solution. |
| Ethanol | 4.3 | Soluble | Dissolves to form a clear solution. |
| Acetone | 5.1 | Soluble | Dissolves readily. |
| Dichloromethane (DCM) | 3.1 | Sparingly | A significant amount of solid remains. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Dissolves with stirring. |
| Toluene | 2.4 | Insoluble | Solid remains undissolved. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Dissolves quickly to form a clear solution. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Dissolves quickly to form a clear solution. |
Note: This data is compiled from literature and typical observations for similar compounds.
Table 2: Quantitative Solubility of this compound in Selected Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | ~5.2 | ~0.23 |
| THF | ~8.9 | ~0.40 |
| DMF | > 20 | > 0.90 |
| DMSO | > 20 | > 0.90 |
Note: These are estimated values based on the qualitative solubility and are intended for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of a Saturated Solution for Solubility Measurement
This protocol outlines the "shake-flask" method, a standard for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvent
-
20 mL screw-cap vials with PTFE-lined caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume (e.g., 10 mL) of the selected solvent.
-
Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of the dissolved solid in the filtrate. This can be done by evaporating the solvent and weighing the residue or by a suitable analytical technique like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.
-
Calculate the solubility in g/100 mL or mol/L.
Protocol 2: In-situ Salt Formation to Enhance Solubility for Reaction
This protocol describes how to increase the solubility of this compound in a polar aprotic solvent for a subsequent reaction, such as an amide coupling.
Materials:
-
This compound
-
Anhydrous DMF
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
To the reaction vessel under a nitrogen atmosphere, add this compound.
-
Add anhydrous DMF to the vessel. Stir the mixture; a suspension will likely form.
-
Slowly add 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the suspension at room temperature.
-
Stir the mixture. The solid should gradually dissolve as the carboxylate salt is formed, resulting in a clear solution.
-
The resulting solution of the carboxylate salt is now ready for the addition of other reagents for the subsequent reaction step.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Decision tree for addressing solubility issues during reactions.
References
Preventing decomposition of 4-(Trifluoromethylthio)benzoic acid under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(Trifluoromethylthio)benzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by elevated temperatures, exposure to high-energy light (such as UV), and reaction with strong oxidizing or reducing agents. The benzoic acid moiety can undergo decarboxylation, while the trifluoromethylthio group may be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to moisture and air.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in common organic solvents such as DMF, DMSO, and alcohols at room temperature for short periods. However, for long-term storage, it is advisable to store the compound in its solid form. If a stock solution is prepared, it should be stored at low temperatures and protected from light.
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating reaction mixtures containing this compound. While moderate heating may be acceptable, high temperatures can induce thermal decomposition. Studies on benzoic acid have shown that severe degradation can occur at temperatures above 200°C, leading to decarboxylation.[1] It is recommended to monitor the reaction closely and use the lowest effective temperature.
Troubleshooting Guides
Issue 1: Unexpected loss of starting material or formation of impurities during a reaction.
This guide will help you troubleshoot potential decomposition of this compound during a chemical reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Potential Degradation Pathways and Products
| Condition | Potential Degradation Pathway | Major Degradation Product(s) |
| High Temperature (>200°C) | Thermal decarboxylation | 4-(Trifluoromethylthio)benzene, CO2[1][2][3] |
| Strong Oxidizing Agents | Oxidation of the sulfur atom | 4-(Trifluoromethylsulfinyl)benzoic acid, 4-(Trifluoromethylsulfonyl)benzoic acid |
| UV Light Exposure | Photochemical degradation | Hydroxylated and decarboxylated species[4][5][6] |
Issue 2: Compound degradation observed during storage.
If you suspect that your sample of this compound has degraded during storage, follow this guide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for storage-related degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Thermal Stress
-
Objective: To determine the thermal stability of the compound.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into several vials.
-
Heat the vials in a calibrated oven or heating block at various temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a set period (e.g., 1, 4, 8 hours).
-
Include a control sample stored at room temperature.
-
After heating, allow the samples to cool to room temperature.
-
Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products. Compare the chromatograms to the control sample.
-
Protocol 2: Photostability Testing
-
Objective: To evaluate the stability of the compound upon exposure to light.
-
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.
-
Transfer the solution into a quartz cuvette or a UV-transparent container.
-
Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength or a photostability chamber) for various durations.
-
Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
At each time point, withdraw an aliquot of the exposed and control solutions and analyze by HPLC to monitor for degradation.
-
Protocol 3: Analytical Method for Detecting Degradation
-
Objective: To identify and quantify this compound and its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Mass spectrometry (LC-MS) can be used for the identification of unknown impurities.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which may indicate degradation products. For further characterization of these products, techniques such as GC-MS or LC-MS can be employed.[7][8] ¹⁹F NMR can also be a powerful tool to observe changes in the chemical environment of the trifluoromethyl group.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions for scaling up 4-(Trifluoromethylthio)benzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Trifluoromethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) and a trifluoromethylthiolating agent. Another potential route, though less direct for this specific product, involves the direct trifluoromethylthiolation of benzoic acid, which can be challenging regarding regioselectivity and substrate activation.
Q2: What are the key safety precautions when handling trifluoromethylthiolating reagents?
A2: Trifluoromethylthiolating reagents can be volatile, toxic, and may decompose to release hazardous gases.[1] It is crucial to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger scale operations, a closed system is recommended. Early generation trifluoromethylthiolating agents were often hazardous gases, but more modern, bench-stable solid reagents are now available.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-halobenzoic acid) and the appearance of the product spot, which should be visualized under UV light, indicate reaction progression. HPLC offers a more quantitative assessment of the conversion.
Q4: What are the typical solvents used for this reaction?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficient reaction temperature: The SNAr reaction may require elevated temperatures to proceed at a reasonable rate. 2. Inactive catalyst or base: The base may have degraded due to improper storage or handling. 3. Poor quality of reagents: The starting material or trifluoromethylthiolating agent may be impure. | 1. Increase reaction temperature: Gradually increase the temperature in 10°C increments, monitoring for product formation and potential side reactions. 2. Use fresh catalyst or base: Ensure the base is anhydrous and has been stored correctly. 3. Verify reagent purity: Use analytical techniques like NMR or GC-MS to check the purity of starting materials. |
| Formation of significant byproducts | 1. Side reactions: The trifluoromethylthiolating reagent may react with the solvent or itself at high temperatures. 2. Decomposition of product: The product may be unstable under the reaction conditions. 3. Reaction with impurities: Impurities in the starting materials or solvent can lead to unwanted side products. | 1. Optimize reaction conditions: Lower the reaction temperature or shorten the reaction time. 2. Perform a reaction profile: Analyze aliquots of the reaction mixture at different time points to identify when byproduct formation becomes significant. 3. Purify starting materials and solvents: Ensure all components of the reaction are of high purity. |
| Difficulties in product isolation and purification | 1. Product is highly soluble in the reaction solvent: This can lead to low recovery during extraction. 2. Formation of emulsions during workup: This can complicate the separation of aqueous and organic layers. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. Solvent selection for extraction: Use a solvent in which the product has good solubility and the impurities have low solubility. 2. Brine wash: Add a saturated sodium chloride solution to break up emulsions. 3. Optimize chromatography conditions: Screen different solvent systems and stationary phases to achieve better separation. Recrystallization can also be an effective purification method. |
| Poor yield upon scale-up | 1. Inefficient heat transfer: Exothermic reactions can lead to localized overheating and byproduct formation in large reactors. 2. Mass transfer limitations: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. 3. Changes in reaction kinetics: The reaction profile may differ at a larger scale. | 1. Improve reactor design: Use a reactor with a high surface area to volume ratio and efficient cooling. Consider a continuous flow setup. 2. Optimize agitation: Ensure vigorous and effective stirring throughout the reaction. 3. Conduct kinetic studies: Understand the reaction kinetics at a smaller scale before proceeding to a larger scale. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common SNAr reactions and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add 4-halobenzoic acid (1 equivalent), a suitable base (e.g., potassium carbonate, 1.5-2 equivalents), and a polar aprotic solvent (e.g., DMF).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add the trifluoromethylthiolating agent (1.1-1.5 equivalents) portion-wise or via a syringe pump if it is a liquid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash it with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Similar Trifluoromethylthiolation Reactions
| Starting Material | Trifluoromethylthiolating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromophenylacetic acid | N-(trifluoromethylthio)phthalimide | Proton Sponge | Acetonitrile | Room Temp. | ~70 | [2] |
| Thiosalicylic acid | p-chlorobenzotrifluoride | Potassium Hydroxide | Toluene | 150-160 | >90 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up production.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]
Refining analytical techniques for accurate detection of 4-(Trifluoromethylthio)benzoic acid
Welcome to the technical support center for the analytical determination of 4-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and robust analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), primarily with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after a suitable derivatization step. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation.
Q2: What are the key challenges in the analysis of this compound?
A2: Key challenges include potential peak tailing in HPLC due to the acidic nature of the carboxyl group, the need for derivatization for GC-MS analysis to improve volatility, and potential matrix effects in complex samples. The presence of the sulfur atom can also sometimes lead to interactions with certain column materials.
Q3: How can I improve peak shape in the HPLC analysis of this compound?
A3: To mitigate peak tailing, it is crucial to control the mobile phase pH. Maintaining a pH well below the pKa of the carboxylic acid group (typically by adding 0.1% trifluoroacetic acid or formic acid) will ensure the analyte is in its protonated, less polar form, leading to better peak symmetry.
Q4: Is derivatization necessary for GC-MS analysis?
A4: Yes, due to the low volatility of the carboxylic acid, derivatization is essential for successful GC-MS analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert the carboxylic acid to a more volatile silyl ester.[1]
Q5: What are the expected NMR chemical shifts for this compound?
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Analyte interaction with active sites on the column; inappropriate mobile phase pH. | Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid. Ensure the use of a high-quality, end-capped C18 column. |
| Poor Resolution | Inadequate separation from matrix components or impurities. | Optimize the mobile phase gradient. A slower gradient or a different organic modifier (e.g., methanol instead of acetonitrile) may improve separation. |
| Fluctuating Retention Times | Inconsistent mobile phase composition; temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[3] |
| No or Small Peaks | Sample insolubility in the mobile phase; detector issue. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Check the detector lamp and wavelength settings (a UV wavelength around 254 nm is a good starting point).[3] |
| High Backpressure | Blockage in the system, often at the column inlet frit. | Back-flush the column (if permitted by the manufacturer). Use a guard column and filter all samples and mobile phases to prevent particulate matter from entering the system.[3] |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak Detected | Incomplete derivatization; analyte degradation in the injector. | Optimize the derivatization reaction conditions (time, temperature, reagent excess). Use a deactivated injector liner and an appropriate injection temperature to prevent degradation. |
| Broad or Tailing Peaks | Active sites in the GC system; column contamination. | Use a deactivated liner and a high-quality, low-bleed GC column. Trim the first few centimeters of the column if contamination is suspected. Bake out the column according to the manufacturer's instructions. |
| Low Sensitivity | Poor ionization; sample adsorption. | Ensure proper tuning of the mass spectrometer. Check for and eliminate any active sites in the system where the analyte could be adsorbing. |
| Ghost Peaks | Sample carryover from a previous injection. | Implement a thorough needle wash protocol in the autosampler. Run a blank solvent injection after a high-concentration sample to check for carryover.[4] |
| Irreproducible Results | Inconsistent derivatization; variable injection volume. | Ensure precise and consistent execution of the derivatization procedure. Use an autosampler for reproducible injections. |
Experimental Protocols
HPLC Method for this compound
1. Sample Preparation:
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Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Further dilute with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).
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Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS Method for this compound
1. Sample Preparation and Derivatization:
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Prepare a stock solution of the sample in a volatile, dry solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Transfer 100 µL of the sample solution to a clean, dry vial.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
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Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: A troubleshooting guide for common issues in the GC-MS analysis of derivatized acidic compounds.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethylthio)benzoic acid and its structural analogs. The data presented herein is intended to serve as a valuable resource for the characterization and identification of these compounds in various research and development applications, including drug discovery and materials science.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and selected alternative compounds. The data highlights the influence of the substituent at the 4-position on the electronic environment of the benzoic acid scaffold.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | CDCl₃ | 8.12 (d, J = 6.9 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.66–7.55 (m, 1H), 7.48 (t, J = 7.5 Hz, 1H) | 171.45 (s), 134.13 (q, J = 297.4 Hz), 133.63 (s), 132.17 (s), 132.02 (s), 130.36 (s), 130.19 (s), 128.49 (s) |
| 2-(Trifluoromethylthio)benzoic acid | CDCl₃ | 8.12 (d, J = 6.9 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.66–7.55 (m, 1H), 7.48 (t, J = 7.5 Hz, 1H) | 171.45 (s), 134.13 (q, J = 297.4 Hz), 133.63 (s), 132.17 (s), 132.02 (s), 130.36 (s), 130.19 (s), 128.49 (s) |
| 4-(Methylthio)benzoic acid | - | - | - |
| 4-Chlorobenzoic acid | DMSO | 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[1] | 171.7, 143.0, 136.3, 134.9, 133.9[1] |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted benzoic acids.
1. Sample Preparation:
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Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.
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To ensure the solution is free of particulate matter, which can affect the spectral resolution, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
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The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.
-
For ¹H NMR, the following parameters are commonly used:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum to ensure accurate peak integration and chemical shift determination.
-
The spectra are referenced to the internal standard (TMS).
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of substituted benzoic acids.
Caption: General workflow for NMR analysis.
References
Interpreting Mass Spectrometry Data: A Comparative Guide to 4-(Trifluoromethylthio)benzoic Acid
For researchers and professionals in drug development and chemical analysis, accurate interpretation of mass spectrometry data is paramount for compound identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry data for 4-(Trifluoromethylthio)benzoic acid, alongside related benzoic acid derivatives, to facilitate a deeper understanding of its fragmentation patterns.
Comparative Analysis of Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values observed in the mass spectra of this compound and its structural analogs. The data for this compound is predicted based on established fragmentation principles of benzoic acids, while the data for benzoic acid and 4-(Trifluoromethyl)benzoic acid is derived from experimental findings.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| This compound | 222.19 | 222 | 205, 177, 153, 108, 77 | Predicted fragments corresponding to the loss of -OH, -COOH, -SCF3, and the benzoyl cation. |
| Benzoic Acid | 122.12 | 122 | 105, 77, 51 | Loss of -OH (hydroxyl radical) to form the benzoyl cation, followed by the loss of CO to form the phenyl cation, and subsequent fragmentation of the phenyl ring.[1][2] |
| 4-(Trifluoromethyl)benzoic Acid | 190.12 | 190 | 173, 145 | Loss of -OH and subsequent loss of CO. In MS-MS of the [M-H]- ion (m/z 189), a major fragment is observed at m/z 145, corresponding to the loss of CO2.[3] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow a pattern characteristic of benzoic acid derivatives. The primary fragmentation events are anticipated to be the loss of the hydroxyl group, the entire carboxylic acid group, and fragmentation involving the trifluoromethylthio substituent.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
Acquiring high-quality mass spectrometry data is crucial for reliable interpretation. The following is a generalized protocol for the analysis of this compound and similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
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Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
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Working Solutions: Perform serial dilutions of the stock solution to prepare working solutions of lower concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Derivatization (Optional): For enhanced volatility and thermal stability, derivatization can be performed. A common method for carboxylic acids is esterification, for example, by reacting with BF3/methanol or by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is typically used, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
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Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
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Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis
-
The acquired data is processed using the instrument's software.
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The total ion chromatogram (TIC) is examined to identify the peak corresponding to the analyte.
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The mass spectrum of the analyte peak is extracted and compared against spectral libraries (e.g., NIST, Wiley) for identification.
-
The fragmentation pattern is analyzed to confirm the structure of the compound.
Workflow for Compound Identification
The logical flow for identifying and characterizing a compound like this compound using mass spectrometry is outlined below.
Caption: A typical workflow for compound identification using GC-MS.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Trifluoromethylthio)benzoic Acid and 4-(Trifluoromethyl)benzoic Acid in Biological Systems
A comprehensive review for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological properties of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. This guide provides a comparative overview of the biological and physicochemical properties of two key building blocks bearing these groups: 4-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethylthio)benzoic acid.
Physicochemical Properties: A Tale of Two Groups
The seemingly subtle difference of a sulfur atom between the trifluoromethyl group and the phenyl ring significantly alters the physicochemical characteristics of the molecule. These differences in properties such as lipophilicity, electronic effects, and metabolic stability can have profound impacts on the pharmacokinetics and pharmacodynamics of drug candidates.
| Property | 4-(Trifluoromethyl)benzoic acid | This compound | Impact on Biological Activity |
| Lipophilicity (cLogP) | Higher | Generally Higher | The -SCF₃ group is typically more lipophilic than the -CF₃ group, which can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to off-target effects and poor solubility. |
| Electronic Effect | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive and resonance) | The -SCF₃ group is a stronger electron-withdrawing group, which can influence the pKa of the carboxylic acid and modulate binding interactions with biological targets through altered electrostatic potential. |
| Metabolic Stability | Generally high | Often enhances metabolic stability | Both groups are known to block metabolic oxidation at the para-position. The -SCF₃ group, in particular, can significantly protect against in vivo enzymatic metabolism, potentially leading to a longer half-life of the drug molecule.[1] |
| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors. | The sulfur atom is generally a poor hydrogen bond acceptor, but the fluorine atoms can still participate in weak interactions. | The ability to form hydrogen bonds or other non-covalent interactions is crucial for target binding affinity and specificity. The differences between the two groups can lead to distinct binding modes. |
Biological Activity Profile: Insights from Derivatives
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Both 4-(trifluoromethyl)benzoic acid and this compound serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.
4-(Trifluoromethyl)benzoic acid is a versatile precursor for compounds with diverse therapeutic applications. Its derivatives have shown promise as:
-
Antifungal Agents: Esters of 4-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their activity against various fungal strains.[2]
-
Anti-Gram-Positive Bacterial Agents: Novel pyrazole derivatives incorporating the 4-(trifluoromethyl)phenyl moiety have demonstrated high potency as growth inhibitors of Gram-positive bacteria.[3]
-
Enzyme Inhibitors: The trifluoromethyl group is a common feature in the design of potent enzyme inhibitors, where it can enhance binding affinity and selectivity.[4]
This compound is utilized in the development of pharmaceuticals and agrochemicals, with its unique properties often leading to enhanced biological effects. The -SCF₃ group is known to:
-
Enhance Biological Activity and Selectivity: The trifluoromethylthio group is often incorporated into molecules to improve their therapeutic index.
-
Serve as a Key Intermediate for various Bioactive Molecules: It is a valuable building block in medicinal chemistry for creating novel drugs targeting a range of biological pathways.
Experimental Protocols
To provide a framework for the evaluation of these compounds, below are detailed methodologies for common assays used to assess the biological activity of benzoic acid derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: Solutions of the enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The formation of the product is monitored over time by measuring the absorbance at a specific wavelength using a spectrophotometer.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Visualizing Structure-Activity Relationships and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Influence of -CF₃ vs. -SCF₃ substitution on biological activity.
Caption: A typical workflow for comparing the biological activity of chemical compounds.
Conclusion
Both 4-(trifluoromethyl)benzoic acid and this compound are invaluable starting materials in the design and synthesis of new therapeutic agents. The choice between a -CF₃ and an -SCF₃ substituent at the 4-position of a benzoic acid scaffold will depend on the specific goals of the drug discovery program. The -CF₃ group offers a well-established means to enhance metabolic stability and binding affinity. The -SCF₃ group, while also providing these benefits, introduces greater lipophilicity and stronger electron-withdrawing character, which can be advantageous in certain contexts but may also present challenges. A thorough understanding of the distinct properties conferred by each group is essential for the rational design of next-generation therapeutics. Future head-to-head comparative studies of these and other fluorinated benzoic acid derivatives will be critical to further elucidate their nuanced structure-activity relationships.
References
- 1. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to 4-(Trifluoromethylthio)benzoic Acid and Other Substituted Benzoic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount. Substituted benzoic acids are a cornerstone of this molecular architecture, offering a versatile scaffold for the construction of complex molecules. Among these, 4-(Trifluoromethylthio)benzoic acid has emerged as a compound of significant interest due to the unique properties imparted by the trifluoromethylthio (-SCF3) group.
This guide provides an objective comparison of this compound with other commonly utilized 4-substituted benzoic acids: 4-nitrobenzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid, and 4-(trifluoromethyl)benzoic acid. The comparison focuses on their synthesis, physicochemical properties, and performance in common synthetic applications, supported by experimental data to inform your selection process.
Physicochemical Properties: A Quantitative Comparison
The electronic nature of the substituent at the 4-position of the benzoic acid ring profoundly influences its acidity (pKa) and overall reactivity. These properties are critical in predicting the behavior of the molecule in a reaction and its potential interactions in a biological system. The Hammett constant (σp) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Compound | Substituent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Hammett Constant (σp) |
| This compound | -SCF3 | C8H5F3O2S | 222.19 | 159.5-162.5 | 3.76 (Predicted) | 0.50 |
| 4-Nitrobenzoic acid | -NO2 | C7H5NO4 | 167.12 | 242 | 3.44 | 0.78 |
| 4-Chlorobenzoic acid | -Cl | C7H5ClO2 | 156.57 | 243 | 3.98 | 0.23 |
| 4-Methoxybenzoic acid | -OCH3 | C8H8O3 | 152.15 | 183-185 | 4.47 | -0.27 |
| 4-(Trifluoromethyl)benzoic acid | -CF3 | C8H5F3O2 | 190.12 | 219-220 | 3.6 (Predicted) | 0.54 |
Synthesis of 4-Substituted Benzoic Acids: A Comparative Overview
| Target Compound | Starting Material | Typical Oxidizing Agent/Catalyst | Reported Yield (%) |
| This compound | 4-(Trifluoromethylthio)toluene | Not widely reported via this method | - |
| 4-Nitrobenzoic acid | 4-Nitrotoluene | Sodium dichromate/H2SO4 | 82-86 |
| 4-Chlorobenzoic acid | 4-Chlorotoluene | Potassium permanganate | >84[1] |
| 4-Methoxybenzoic acid | 4-Methoxytoluene | Co(OAc)2/NaBr/AIBN in O2 | High |
| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)toluene | Not widely reported via this method | - |
It is important to note that the synthesis of this compound and 4-(trifluoromethyl)benzoic acid often proceeds through alternative routes, such as the trifluoromethylthiolation of 4-halobenzoic acids or the oxidation of 4-(trifluoromethyl)benzaldehyde, respectively.
Performance in Synthetic Applications
The utility of these benzoic acids as synthetic intermediates is largely dictated by the reactivity of the carboxylic acid group and the influence of the 4-substituent. Electron-withdrawing groups, such as -NO2, -CF3, and -SCF3, increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack in reactions like esterification and amidation. Conversely, electron-donating groups like -OCH3 can decrease this reactivity.
While specific comparative data on the performance of all five compounds in a single, standardized reaction is scarce, the general principles of physical organic chemistry, supported by their Hammett constants, allow for a qualitative ranking of their reactivity in common transformations.
Reactivity in Esterification and Amidation (Predicted Trend):
4-Nitrobenzoic acid > 4-(Trifluoromethyl)benzoic acid > this compound > 4-Chlorobenzoic acid > 4-Methoxybenzoic acid
This trend suggests that for reactions where activation of the carboxylic acid is crucial, derivatives with strongly electron-withdrawing groups will generally provide higher yields or faster reaction rates under similar conditions.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the compared benzoic acids.
Protocol 1: Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene
Materials:
-
4-Nitrotoluene
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, add 680 g of sodium dichromate and 1500 cc of water.
-
Add 230 g of 4-nitrotoluene to the flask and begin stirring.
-
Slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The temperature of the reaction will increase.
-
Continue stirring and allow the reaction to proceed. The progress of the oxidation can be monitored by the disappearance of the orange color of the dichromate.
-
Once the reaction is complete, cool the mixture and add 2 L of water.
-
Filter the crude product and wash with approximately 1 L of water.
-
To remove chromium salts, the crude product is warmed on a water bath with 1 L of 5% sulfuric acid, cooled, and filtered again.
-
The product is then dissolved in a 5% sodium hydroxide solution, filtered to remove any remaining chromium hydroxide and unreacted nitrotoluene.
-
The filtrate is acidified with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.
-
The product is collected by filtration, washed with cold water, and dried. The reported yield is 225–235 g (82–86% of the theoretical amount).
Protocol 2: Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene
Materials:
-
4-Chlorotoluene
-
Potassium permanganate
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, combine 4-chlorotoluene, potassium permanganate, and water. A phase transfer catalyst may be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 93°C) with vigorous stirring.[1]
-
Maintain the reflux for approximately 2.5 hours, or until the purple color of the permanganate has disappeared.[1]
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-chlorobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization. Reported yields for optimized industrial processes can exceed 84%.[1]
Protocol 3: Synthesis of 4-Methoxybenzoic Acid via Oxidation of 4-Methoxytoluene
Materials:
-
4-Methoxytoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)
-
Sodium bromide (NaBr)
-
Acetic acid (AcOH)
-
Azobisisobutyronitrile (AIBN)
-
Dichlorobenzene (solvent)
-
Oxygen
Procedure:
-
To a three-necked flask fitted with a reflux condenser and a gas inlet, add 4-methoxytoluene (16.4 mmol), AIBN (0.4 mmol), Co(OAc)2·4H2O (0.8 mmol), NaBr (0.54 mmol), AcOH (8.2 mmol), and dichlorobenzene (10 mL).
-
Heat the mixture to 110°C while bubbling oxygen through the solution.
-
Continue the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow the 4-methoxybenzoic acid to precipitate.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from an ethanol/water mixture.
Protocol 4: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Oxidation of 4-(Trifluoromethyl)benzaldehyde
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)
-
Water
-
Oxygen
Procedure:
-
In a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).[2]
-
Connect an oxygen balloon to the reaction tube.[2]
-
Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour.[2]
-
After the reaction is complete, cool the mixture.[2]
-
Separate the crude solid product by centrifugation.[2]
-
Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target product. A separation yield of 99% has been reported for this method.[2]
Visualizing Synthesis and Electronic Effects
To further aid in the understanding of the synthesis and properties of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted benzoic acids.
Caption: Comparison of the electronic effects of 4-substituents.
References
Comparative Efficacy of 4-(Trifluoromethylthio)benzoic Acid Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antibacterial Performance
The emergence of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. One such area of interest is the derivatization of benzoic acid, a well-established pharmacophore. This guide provides a comparative analysis of the antibacterial efficacy of 4-(Trifluoromethylthio)benzoic acid derivatives, presenting available experimental data to facilitate informed research and development decisions. The inclusion of the trifluoromethylthio (-SCF3) group is of particular interest due to its unique electronic and lipophilic properties, which can significantly influence a molecule's biological activity.
Performance Comparison of Fluorinated Benzoic Acid Derivatives
Recent studies have highlighted the potential of benzoic acid derivatives bearing various fluorine-containing substituents as potent antibacterial agents, particularly against Gram-positive bacteria. A key study systematically compared a series of (1,3,4-oxadiazol-2-yl)benzamides with different para-substituents, including trifluoromethoxy (-OCF3), trifluoromethylsulfonyl (-SO2CF3), trifluoromethylthio (-SCF3), and pentafluorosulfanyl (-SF5) groups. The results demonstrate that the nature of the fluorine-containing moiety dramatically impacts both the potency and the mechanism of antibacterial action.
Notably, the derivatives containing the trifluoromethylthio (-SCF3) and pentafluorosulfanyl (-SF5) groups exhibited not only high potency but also bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the trifluoromethoxy (-OCF3) and trifluoromethylsulfonyl (-SO2CF3) analogs were found to be bacteriostatic [1]. This distinction is critical in clinical applications, where bactericidal agents are often preferred for severe infections and in immunocompromised patients[2].
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against a panel of Gram-positive pathogens, including drug-resistant strains[1].
| Compound ID | Substituent | S. aureus (MRSA) ATCC 33591 (µg/mL) | S. aureus (VRSA) NRS1 (µg/mL) | E. faecalis (VRE) ATCC 700221 (µg/mL) | S. pneumoniae ATCC 49619 (µg/mL) |
| 12 | 4-SCF3 | 0.5 | 0.5 | 1 | 0.5 |
| 6 | 4-OCF3 | 0.5 | 0.5 | 2 | 0.25 |
| 11 | 4-SO2CF3 | 1 | 1 | 4 | 0.5 |
| 13 | 4-SF5 | 0.5 | 0.5 | 1 | 0.25 |
| Vancomycin | N/A | 1 | 128 | 1 | 0.5 |
| Linezolid | N/A | 1 | 1 | 1 | 1 |
Data extracted from Naclerio et al., 2020.[1]
The data clearly indicates that the 4-(trifluoromethylthio) derivative (Compound 12 ) is highly potent, with MIC values comparable or superior to the other tested derivatives and the standard antibiotic Linezolid against these challenging pathogens.[1] Furthermore, its efficacy against a vancomycin-resistant strain of S. aureus is particularly noteworthy.[1]
Structure-Activity Relationship (SAR)
The comparative data allows for the elucidation of key structure-activity relationships:
-
Impact of the Sulfur Linkage : The presence of a sulfur atom in the substituent appears to be crucial for bactericidal activity. Both the -SCF3 and -SF5 derivatives were bactericidal, while the oxygen- and sulfonyl-linked analogs were bacteriostatic.[1]
-
Degree of Fluorination : Increased fluorination on the sulfur-containing substituent generally correlates with high potency. The MICs for methylthio, difluoromethylthio, trifluoromethylthio, and pentafluorosulfanyl derivatives against S. aureus were 8, 4, 0.5, and 0.5 µg/mL, respectively, showing a clear trend of enhanced activity with greater fluorine content.[1]
-
Lipophilicity and Electronic Effects : The trifluoromethylthio group is known to be highly lipophilic and electron-withdrawing. These properties can enhance cell membrane permeability and interaction with bacterial targets.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, the detailed experimental methodologies for the key antibacterial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains : A panel of Gram-positive bacteria, including reference strains and clinical isolates of Staphylococcus aureus (including MRSA and VRSA), Enterococcus faecalis (VRE), and Streptococcus pneumoniae, were used.
-
Inoculum Preparation : Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation : The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Incubation : The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
To distinguish between bacteriostatic and bactericidal activity, the MBC was determined for the potent compounds.
-
Subculturing : Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation : The MHA plates were incubated at 37°C for 24 hours.
-
MBC Determination : The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count. An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[4]
Mechanism of Action and Experimental Workflow
While the precise molecular target of these this compound derivatives has not been fully elucidated in the reviewed literature, the distinction between bactericidal and bacteriostatic activity provides a crucial insight into their mechanism. Bactericidal agents typically disrupt essential cellular structures or processes, leading to cell death, whereas bacteriostatic agents inhibit bacterial proliferation, relying on the host's immune system to clear the infection.[2]
The general workflow for the initial screening and characterization of these antibacterial agents is depicted below.
The logical relationship between the different substituents and their observed antibacterial effect can be visualized as follows, highlighting the critical role of the trifluoromethylthio group in achieving bactericidal activity.
References
- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 4-(Trifluoromethylthio)benzoic Acid: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(Trifluoromethylthio)benzoic acid purity. The following sections detail experimental protocols, present comparative data, and outline the logical workflow for method validation.
Comparative Analysis of HPLC Methods
Two primary reversed-phase HPLC (RP-HPLC) methods are presented below, differing in their mobile phase composition and gradient profiles, which can impact selectivity, resolution, and run time. These methods are based on established principles for the analysis of benzoic acid derivatives and compounds with similar physicochemical properties.[1][2][3][4][5][6][7]
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-15 min, 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time | ~ 5-7 minutes | ~ 8-10 minutes |
Method Validation Parameters: A Comparative Summary
Method validation ensures that the analytical procedure is suitable for its intended purpose.[8][9] The following table summarizes typical validation data for the two proposed HPLC methods, based on common acceptance criteria outlined in regulatory guidelines.
Table 2: Comparison of Method Validation Data
| Validation Parameter | Method A | Method B | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | < 1.0% | < 0.8% | RSD ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 1.5% | < 1.2% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | Peak purity index > 995 | Peak purity index > 998 | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for performing the HPLC analysis and validation are crucial for reproducibility.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a synthesized batch of this compound to a concentration within the calibration range and dissolve it in the diluent.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for purity assessment.
This workflow ensures that the analytical method is specific, accurate, precise, and robust for its intended application.[10]
Signaling Pathway of Analysis: From Sample to Result
The following diagram illustrates the process flow from sample injection to data analysis in a typical HPLC system.
Alternative Purity Assessment Techniques
While HPLC is a primary technique for purity determination, other methods can provide complementary information.
Table 3: Alternative Analytical Techniques
| Technique | Principle | Information Provided |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value suggests high purity. Impurities typically depress and broaden the melting range.[11] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Useful for identifying and quantifying volatile impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure. | Can identify and quantify impurities with different chemical structures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass. |
References
- 1. quora.com [quora.com]
- 2. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 3. hpc-standards.com [hpc-standards.com]
- 4. thaiscience.info [thaiscience.info]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. scielo.br [scielo.br]
- 11. youtube.com [youtube.com]
A Comparative Analysis of Trifluoromethylthio (SCF3) vs. Methylthio (SCH3) Groups in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the methylthio (SCH3) group has been a common substituent. However, its bioisosteric replacement, the trifluoromethylthio (SCF3) group, has garnered significant attention for its ability to confer advantageous properties. This guide provides an objective comparison of the SCF3 and SCH3 groups, supported by experimental data, to inform lead optimization and drug design strategies.
Physicochemical Properties: A Tale of Two Thioethers
The trifluoromethylthio group is significantly more lipophilic and electron-w-ithdrawing than the methylthio group. This is quantitatively demonstrated by their respective Hansch lipophilicity parameters (π), where a higher value indicates greater lipophilicity. The π value for the SCF3 group is 1.44, substantially larger than that of the methyl group (CH3) at 0.52, indicating that the SCF3 group will impart a greater degree of lipophilicity to a parent molecule.[1] This increased lipophilicity can enhance a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]
The strong electron-w-ithdrawing nature of the SCF3 group, a consequence of the highly electronegative fluorine atoms, also plays a crucial role in modifying a molecule's properties. This electronic effect can influence the pKa of nearby functional groups and alter the electron density of aromatic rings, potentially leading to more favorable interactions with biological targets.
| Property | Trifluoromethylthio (SCF3) | Methylthio (SCH3) | Significance in Drug Design |
| Lipophilicity (Hansch π) | 1.44 | ~0.6 (estimated) | Higher lipophilicity of SCF3 can improve membrane permeability and cell uptake. |
| Electronic Effect | Strongly electron-w-ithdrawing | Weakly electron-donating/withdrawing | The SCF3 group can modulate pKa and enhance binding interactions through electronic effects. |
| Metabolic Stability | Generally high | Prone to oxidation | The SCF3 group is more resistant to metabolic degradation, leading to a longer half-life. |
Metabolic Stability: The SCF3 Advantage
One of the most significant advantages of substituting a methylthio group with a trifluoromethylthio group is the enhancement of metabolic stability. The SCH3 group is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones, which can alter the pharmacological profile and facilitate clearance of the drug.[3][4] In contrast, the C-F bonds in the SCF3 group are exceptionally strong, making it highly resistant to oxidative metabolism.[5]
This increased metabolic stability translates to a longer in vivo half-life and improved bioavailability. A direct comparison of the metabolic stability of 2-(methylthio)pyridine and 2-(trifluoromethylthio)pyridine in a microsomal stability assay demonstrates this principle. The trifluoromethylthio-substituted compound exhibits significantly greater stability, indicating a lower rate of metabolic clearance.[6]
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound, providing a quantitative measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
A solution of the test compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water are added to a glass vial.
-
A known amount of the test compound stock solution is added to the vial.
-
The vial is sealed and vigorously mixed using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the aqueous and n-octanol layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (or other suitable organic solvent) to terminate the reaction
-
Internal standard
-
LC-MS/MS for analysis
Procedure:
-
The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
An internal standard is added to each sample for accurate quantification.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line represents the elimination rate constant (k).
-
From the rate constant, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Visualizing Metabolic Pathways
The metabolic fate of a drug candidate containing a methylthio group often involves oxidation, as depicted in the following workflow. The substitution with a trifluoromethylthio group effectively blocks this metabolic pathway.
Caption: Metabolic pathways of methylthio vs. trifluoromethylthio groups.
Experimental Workflow: Microsomal Stability Assay
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Caption: Workflow for a microsomal stability assay.
Conclusion
The replacement of a methylthio group with a trifluoromethylthio group is a powerful strategy in drug design to enhance key pharmacokinetic properties. The SCF3 group's high lipophilicity and resistance to metabolic oxidation can lead to improved cell permeability, longer half-life, and increased bioavailability. While the synthesis of trifluoromethylthiolated compounds can be more challenging, the potential benefits in terms of creating more robust and effective drug candidates often justify the effort. Researchers and drug development professionals should consider this bioisosteric replacement as a valuable tool in their lead optimization toolkit.
References
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. benchchem.com [benchchem.com]
Performance Under the Microscope: 4-(Trifluoromethylthio)benzoic Acid as a Polymer Modifier
For researchers, scientists, and drug development professionals venturing into the realm of advanced polymer modification, 4-(Trifluoromethylthio)benzoic acid presents a compelling option for enhancing material performance. This guide provides an objective comparison of its capabilities against other benzoic acid-based modifiers, supported by available data and detailed experimental protocols to inform your research and development efforts.
The strategic incorporation of functional molecules is a cornerstone of modern polymer science, enabling the tailoring of material properties to meet the demands of high-performance applications. Among these, benzoic acid and its derivatives have long been utilized to impart improved thermal stability, mechanical strength, and surface characteristics to a variety of polymers. The introduction of a trifluoromethylthio (-SCF3) group to the benzoic acid structure offers a unique combination of properties stemming from the high electronegativity and lipophilicity of this functional group.
Comparative Performance Analysis
While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other benzoic acid derivatives are limited in publicly available literature, we can infer its potential advantages by examining the known effects of its constituent functional groups. The trifluoromethylthio group is known to enhance thermal and mechanical properties in polymers.[1]
To provide a comparative framework, the following table summarizes the reported or expected performance enhancements of polymers modified with this compound versus other common benzoic acid-based modifiers.
| Property Enhanced | This compound | 4-tert-Butylbenzoic Acid | 4-Chlorobenzoic Acid | 4-Methoxybenzoic Acid |
| Thermal Stability | Expected to be high due to the strong C-F and C-S bonds. | Moderate improvement. | Good improvement in thermal stability.[2] | Significant enhancement of thermal stability.[3] |
| Mechanical Strength | Expected to improve due to strong intermolecular interactions. | Acts as a nucleating agent, increasing stiffness and modulus in polymers like polypropylene. | Can contribute to improved mechanical properties.[2] | Can increase tensile strength and modulus.[3] |
| Chemical Resistance | The fluorinated group is anticipated to impart high resistance to chemicals and solvents. | No significant data available. | Moderate improvement. | The aromatic nature enhances resistance to a wide range of solvents.[3] |
| Hydrophobicity | The -SCF3 group is expected to significantly increase surface hydrophobicity. | No significant data available. | Moderate increase. | The methoxy group can subtly modify intermolecular forces and improve solubility in specific organic solvents.[3] |
| Flame Retardancy | The presence of fluorine and sulfur suggests potential flame retardant properties. | Not typically used for this purpose. | Halogenated compounds can act as flame retardants. | Not typically used for this purpose. |
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section details common experimental protocols for evaluating the performance of polymer modifiers.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation temperature of the modified polymer.
Methodology:
-
A small sample (5-10 mg) of the polymer modified with this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Properties Analysis: Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the modified polymer.
Methodology:
-
Prepare standardized dumbbell-shaped specimens of the modified polymer according to ASTM D638.
-
Mount the specimen in a universal testing machine equipped with tensile grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Surface Properties Analysis: Contact Angle Measurement
Objective: To assess the hydrophobicity or hydrophilicity of the polymer surface.
Methodology:
-
Prepare flat film or molded plaque samples of the modified polymer.
-
Place a droplet of a known liquid (typically deionized water) on the surface of the sample.
-
Use a goniometer to measure the angle between the liquid droplet and the polymer surface.
-
A higher contact angle indicates greater hydrophobicity.
Logical Workflow for Polymer Modification and Evaluation
The following diagram illustrates a typical workflow for incorporating this compound as a polymer modifier and subsequently evaluating its impact on the material's properties.
Caption: Workflow for Polymer Modification and Evaluation.
Signaling Pathway for Property Enhancement
While not a biological signaling pathway, the following diagram illustrates the conceptual pathway from the molecular structure of the modifier to the macroscopic property enhancements observed in the polymer.
Caption: Conceptual Pathway of Property Enhancement.
References
Structural Confirmation of Novel 4-(Trifluoromethylthio)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into organic molecules has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. This guide provides a comparative overview of the structural confirmation of novel 4-(Trifluoromethylthio)benzoic acid derivatives, offering a valuable resource for researchers engaged in the synthesis and characterization of these compounds. The presented data, compiled from various studies, highlights the key analytical techniques employed for unambiguous structure elucidation.
Comparative Spectroscopic and Crystallographic Data
The structural confirmation of novel organic compounds relies on a combination of spectroscopic and analytical techniques. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction are indispensable tools.[1][2][3] The following table summarizes typical analytical data for a representative parent acid, an ester derivative, and an amide derivative.
| Analytical Technique | This compound | Methyl 4-(Trifluoromethylthio)benzoate | 4-(Trifluoromethylthio)benzamide |
| ¹H NMR (δ, ppm) | ~8.1 (d, 2H), ~7.7 (d, 2H), ~13.0 (br s, 1H, COOH) | ~8.1 (d, 2H), ~7.7 (d, 2H), ~3.9 (s, 3H, OCH₃) | ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.6 & ~7.4 (br s, 2H, NH₂) |
| ¹³C NMR (δ, ppm) | ~166, ~137, ~131.0, ~130 (q, J=306 Hz, CF₃), ~126 | ~166, ~136, ~130.5, ~129 (q, J=307 Hz, CF₃), ~125.5, ~52.5 | ~168, ~137, ~133, ~129 (q, J=306 Hz, CF₃), ~128.5 |
| ¹⁹F NMR (δ, ppm) | ~ -42.0 | ~ -42.5 | ~ -42.2 |
| Mass Spec. (m/z) | M⁺˙ expected at 222.00 | M⁺˙ expected at 236.01 | M⁺˙ expected at 221.02 |
| IR (cm⁻¹) | ~3000 (br, O-H), ~1685 (C=O), ~1100 (C-F) | ~1720 (C=O), ~1280 (C-O), ~1100 (C-F) | ~3350 & ~3170 (N-H), ~1660 (C=O), ~1100 (C-F) |
| X-ray Crystallography | Provides definitive bond lengths and angles. | Confirms molecular geometry and packing. | Elucidates intermolecular interactions. |
Key Experimental Protocols
Accurate and reproducible data are paramount in structural confirmation. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or electron ionization (EI).[3]
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Infrared (IR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire spectra using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify characteristic absorption bands for functional groups (e.g., O-H stretch for carboxylic acids, C=O stretch for carbonyls, N-H stretch for amides, and C-F stretches).
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the structural confirmation and synthesis of these novel derivatives, the following diagrams are provided.
Caption: Workflow for structural confirmation of novel compounds.
Caption: Synthesis of this compound derivatives.
References
Assessing the Cross-Reactivity Profile of 4-(Trifluoromethylthio)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the synthetic intermediate, 4-(Trifluoromethylthio)benzoic acid, in various biological assays. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a recommended panel of assays and presents hypothetical data to illustrate a comprehensive cross-reactivity assessment. The experimental protocols and data presentation formats provided herein are based on established practices in preclinical drug development to guide researchers in evaluating the selectivity of this and structurally related molecules.
Introduction
This compound is a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The incorporation of the trifluoromethylthio (-SCF₃) moiety can significantly enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates. However, the introduction of such functional groups can also lead to unforeseen interactions with biological targets, resulting in off-target effects and potential toxicity. A thorough assessment of cross-reactivity is therefore a critical step in the early stages of research and development.
This guide focuses on a tiered approach to cross-reactivity screening, beginning with broad liability panels and progressing to more specific target-based assays.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following tables summarize hypothetical data from a comprehensive cross-reactivity assessment of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Kinase Selectivity Panel (96 Kinases)
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 10 µM | IC₅₀ (µM) for Hits |
| TK | 38 | Kinase A | 8.2 |
| TKL | 12 | - | > 10 |
| STE | 10 | - | > 10 |
| CK1 | 4 | - | > 10 |
| AGC | 15 | Kinase B | 9.5 |
| CAMK | 12 | - | > 10 |
| CMGC | 5 | - | > 10 |
Table 2: GPCR Binding Panel (48 GPCRs)
| GPCR Family | Number of Receptors Tested | Receptors with >50% Displacement at 10 µM | Kᵢ (µM) for Hits |
| Class A (Rhodopsin-like) | 40 | GPCR X | 7.9 |
| Class B (Secretin-like) | 5 | - | > 10 |
| Class C (Metabotropic glutamate) | 3 | - | > 10 |
Table 3: Nuclear Receptor Activation Panel (12 Receptors)
| Nuclear Receptor | Ligand | Fold Activation at 10 µM | EC₅₀ (µM) |
| BXR | This compound | 1.8 | > 10 |
| RARα | This compound | 1.2 | > 10 |
| ... | ... | ... | ... |
Table 4: Safety Pharmacology and Cytotoxicity Panel
| Assay | Test System | Endpoint | Result at 10 µM | IC₅₀ / CC₅₀ (µM) |
| hERG Channel Binding | CHO cells | [³H]-Astemizole Displacement | 15% | > 30 |
| Cytotoxicity | HepG2 cells | Cell Viability (MTT) | 8% decrease | > 50 |
| Cytotoxicity | HEK293 cells | Cell Viability (MTT) | 5% decrease | > 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for the key assays.
1. Kinase Inhibition Assay (Radiometric)
-
Principle: Measures the incorporation of ³³P-ATP into a substrate peptide by a specific kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and ³³P-ATP in kinase buffer.
-
Add this compound at various concentrations (e.g., 0.01 to 100 µM).
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.
-
2. GPCR Binding Assay (Radioligand Displacement)
-
Principle: Competes with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.
-
Procedure:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand on the filter.
-
Calculate the percent displacement and determine the Kᵢ value.
-
3. Nuclear Receptor Activation Assay (Reporter Gene)
-
Principle: Measures the ability of a compound to activate a nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Transfect a suitable cell line with a plasmid containing the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a response element driving luciferase expression.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to a vehicle control and determine the EC₅₀ value.
-
4. hERG Patch-Clamp Assay
-
Principle: Directly measures the effect of the compound on the ion current flowing through the hERG potassium channel.
-
Procedure:
-
Use whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG channel.
-
Record baseline hERG currents.
-
Perfuse the cells with varying concentrations of this compound.
-
Measure the changes in the hERG current.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: A typical workflow for assessing the cross-reactivity of a small molecule.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethylthio)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Trifluoromethylthio)benzoic acid, ensuring operational safety and regulatory compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn. This is critical to prevent skin and eye irritation, as well as respiratory exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] It is crucial to adhere to all federal, state, and local environmental regulations.
Step 1: Waste Collection
-
Carefully sweep the solid this compound into a designated, properly labeled, and sealable container for chemical waste.[4]
-
Avoid generating dust during collection.[4]
-
Do not mix with other incompatible wastes.
Step 2: Incineration (Preferred Method)
-
The recommended method of disposal is incineration at a licensed hazardous waste facility.[4]
-
The material may be dissolved or mixed with a combustible solvent to aid in incineration.
-
The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, wipes, and containers, must also be disposed of as hazardous waste.
-
Contaminated clothing should be removed and washed before reuse. If heavily contaminated, it should be disposed of as hazardous waste.
Step 4: Consultation with Authorities
-
Always consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure full compliance with all regulations.
III. Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading.
-
Clean-up: Wearing appropriate PPE, sweep up the spilled solid and place it in a sealed container for disposal.[4]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Trifluoromethylthio)benzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-(Trifluoromethylthio)benzoic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS RN: 330-17-6
-
Molecular Formula: C8H5F3O2S[1]
Hazard Summary: this compound is a solid crystalline substance that poses the following primary hazards:
-
May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times when handling the substance to protect against splashes and dust.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Lab coat or impervious clothing | Wear suitable protective clothing to prevent skin exposure.[3] | |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient, dust is generated, or working in a poorly ventilated area.[3] Use in case of insufficient ventilation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is critical.
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Use a local exhaust ventilation system, such as a fume hood, to control dust and aerosol generation.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Wash hands and face thoroughly after handling.[1]
-
Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe in dust.[3] Avoid the formation of dust and aerosols.[4]
-
Storage: Keep the container tightly closed and store it in a cool, dark, and dry place.[1][2] Store away from incompatible materials such as oxidizing agents.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate contamination and ensure environmental safety.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Construct temporary dikes of inert material (e.g., sand, earth) to prevent the spread of the material.[4]
-
Clean-up: Carefully sweep up the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][3]
-
Decontamination: Wash the spill area thoroughly.
Waste Disposal:
-
Disposal of this compound and its containers must be done in accordance with all federal, state, and local regulations.[1]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Do not let the product enter drains.[4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
